2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Description
Properties
IUPAC Name |
2-ethyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-8-11(14)12-10(13)7-5-3-4-6-9(7)15-8/h3-6,8H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYZYIYDHVWEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379664 | |
| Record name | 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-47-7 | |
| Record name | 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
An In-depth Technical Guide to the
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (CAS 175136-47-7)[1]. The 1,4-benzoxazepine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[2][3] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, step-by-step experimental protocols, and the critical scientific reasoning behind the synthetic strategy. We will focus on a robust and well-documented approach involving the construction of an acyclic precursor followed by a key intramolecular cyclization step.
Retrosynthetic Analysis and Strategic Overview
A logical approach to devising a synthesis for a target molecule is to work backward from the final structure. This process, known as retrosynthetic analysis, helps identify key bond disconnections and reveals the most practical starting materials. For 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, the seven-membered ring contains two key linkages: an ester (or ether-derived) bond and an amide bond.
The primary disconnection strategy involves breaking the C-N and C-O bonds of the heterocyclic ring. This reveals two plausible acyclic precursors, suggesting a two-step synthetic sequence:
-
Formation of an Acyclic Precursor: Synthesizing a molecule that contains both the salicylamide (or 2-aminophenol) and the butanoic acid moieties.
-
Intramolecular Cyclization: Inducing the ring-closing reaction to form the target dione.
The most direct and literature-supported approach involves the condensation of a salicylamide derivative with a 2-halobutanoate ester, followed by cyclization.[4]
Caption: High-level workflow for the synthesis.
Experimental Protocols and Data
The following protocols are representative procedures derived from established methodologies for the synthesis of related benzoxazepine derivatives. [4]Researchers should perform their own optimization based on laboratory conditions and analytical results.
Reagent and Materials Summary
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purpose |
| Salicylamide | 65-45-2 | 137.14 | Starting Material |
| Ethyl 2-bromobutanoate | 533-68-6 | 195.05 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Acetic Anhydride | 108-24-7 | 102.09 | Dehydrating/Cyclizing Agent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Hydrolysis Reagent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Acidification |
Protocol 1: Synthesis of 2-(o-Carbamoylphenoxy)butanoic Acid (Precursor)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (approx. 5-10 mL per gram of salicylamide).
-
Reagent Addition: Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Ester): After cooling, pour the reaction mixture into ice-water. The intermediate ester may precipitate or can be extracted with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir at 50 °C until saponification is complete (monitored by TLC).
-
Isolation: Cool the mixture, remove the ethanol under reduced pressure, and wash the aqueous layer with diethyl ether to remove any unreacted ester. Acidify the aqueous layer with cold 2M HCl until a precipitate forms (pH ~2-3).
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid precursor.
Protocol 2:
-
Setup: Place the dried 2-(o-carbamoylphenoxy)butanoic acid (1.0 eq) into a round-bottom flask with a reflux condenser.
-
Reagent Addition: Add an excess of acetic anhydride (5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 130-140 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds.
-
Workup: Allow the reaction to cool to room temperature. Carefully pour the mixture into ice-water to quench the excess acetic anhydride.
-
Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the collected solid or the organic extract with saturated sodium bicarbonate solution to remove acetic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Expected Data and Yields
| Step | Product | Typical Yield | Key Characterization Notes |
| 1 | 2-(o-Carbamoylphenoxy)butanoic Acid | 60-75% | Appearance of carboxylic acid OH peak in IR; disappearance of ester peaks in NMR. |
| 2 | 2-Ethyl-1,4-benzoxazepine-3,5-dione | 70-85% | Disappearance of carboxylic acid and primary amide protons in NMR; appearance of two carbonyl peaks in ¹³C NMR and IR. |
Characterization and Validation
Confirming the identity and purity of the final product is critical. A combination of spectroscopic methods should be employed:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the methine proton at the C2 position, the methylene protons of the ethyl group, and the terminal methyl group. The broad signals from the precursor's -OH and -NH₂ groups should be absent.
-
¹³C NMR: The spectrum should show distinct signals for the two carbonyl carbons (C3 and C5), aromatic carbons, and the aliphatic carbons of the ethyl-substituted ring.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the imide carbonyl groups (typically around 1680-1740 cm⁻¹) and the C-O-C ether linkage.
Conclusion
The synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is reliably achieved through a two-stage process involving O-alkylation of salicylamide followed by a cyclodehydration reaction. [4]This method is robust, utilizes readily available starting materials, and proceeds with good overall yield. The causality-driven approach outlined in this guide, from solvent choice to the selection of cyclizing agents, provides the necessary framework for researchers to successfully replicate and adapt this synthesis for the development of novel benzoxazepine derivatives.
References
-
Title: One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction Source: Molecules URL: [Link]
-
Title: Synthesis of substituted benzo[b]o[2][5]xazepine derivatives by the reaction of 2-aminophenols with alkynones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of benzoxazepine derivatives. IV. Anthracenooxazepines Source: ResearchGate URL: [Link]
-
Title: Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics Source: ACS Omega URL: [Link]
-
Title: Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides Source: Journal of Chemical Sciences URL: [Link]
-
Title: Is there any simple method to make n acetylation of 2-amino phenol? Source: ResearchGate URL: [Link]
-
Title: Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones Source: ResearchGate URL: [Link]
Sources
- 1. 2-ETHYL-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE | 175136-47-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established principles of organic chemistry to present a robust framework for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The 1,4-Benzoxazepine Scaffold
The 1,4-benzoxazepine core is a privileged heterocyclic scaffold that is a constituent of numerous biologically active compounds. Its unique seven-membered ring structure, fused to a benzene ring and incorporating both oxygen and nitrogen heteroatoms, imparts a three-dimensional architecture that allows for diverse interactions with biological targets. Derivatives of this scaffold have shown a wide range of pharmacological activities, including but not limited to, acting as kinase inhibitors and central nervous system agents.
Synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione: A Plausible Synthetic Route
The synthesis of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones has been reported via the cyclodehydration of 2-(o-carbamoylphenoxy)alkanoic acids.[2] Extrapolating from this established methodology, a plausible synthetic route for the title compound is proposed.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from salicylamide and an appropriate ethyl-substituted haloester.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(o-carbamoylphenoxy)butanoic acid
-
To a stirred solution of salicylamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add ethyl 2-bromobutanoate (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Acidify the aqueous layer with 2N HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 2-(o-carbamoylphenoxy)butanoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality behind Experimental Choices: The use of a strong base like sodium hydride is essential to deprotonate the phenolic hydroxyl group of salicylamide, making it a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of SNAr reaction. Acidification is necessary to protonate the carboxylate intermediate, leading to its precipitation.
Step 2: Cyclodehydration to 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
-
Suspend the 2-(o-carbamoylphenoxy)butanoic acid (1 equivalent) in acetic anhydride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 140 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water to hydrolyze the excess acetic anhydride.
-
The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any acetic acid impurity.
-
Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel if necessary.
Causality behind Experimental Choices: Acetic anhydride serves as both the solvent and the dehydrating agent, facilitating the intramolecular cyclization to form the dione ring system. The workup with water and sodium bicarbonate is crucial for removing the reagents and byproducts.
Physicochemical Properties and Characterization
The following section details the expected physicochemical properties and the analytical methodologies for the characterization of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
Predicted Physicochemical Properties
While experimental data is not available, several properties can be computed based on the chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Note: These values are computationally derived and should be confirmed by experimental analysis.
Analytical Characterization Workflow
A systematic approach is necessary to confirm the identity and purity of the synthesized compound.
Caption: A typical workflow for the characterization of a synthesized compound.
Detailed Analytical Protocols
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected Signals:
-
Aromatic protons (4H) in the range of 7.0-8.0 ppm.
-
A triplet for the methyl group (3H) of the ethyl substituent around 0.9-1.2 ppm.
-
A quartet for the methylene group (2H) of the ethyl substituent around 1.8-2.2 ppm.
-
A methine proton (1H) at the 2-position, likely around 4.0-4.5 ppm.
-
An NH proton, which may be broad, in the range of 8.0-10.0 ppm (solvent dependent).
-
-
-
¹³C NMR Spectroscopy:
-
Use the same sample as for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
Two carbonyl carbons (C=O) in the range of 160-180 ppm.
-
Aromatic carbons in the range of 110-150 ppm.
-
A methine carbon at the 2-position around 50-60 ppm.
-
A methylene carbon of the ethyl group around 25-35 ppm.
-
A methyl carbon of the ethyl group around 10-15 ppm.
-
-
3.3.2. Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.
-
Expected Result: The exact mass of the protonated molecule [M+H]⁺ should be observed, which for C₁₁H₁₁NO₃ is 206.0766. This will confirm the molecular formula. Fragmentation patterns can provide further structural information.
3.3.3. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum using either a KBr pellet or as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorption Bands:
-
N-H stretching vibration around 3200-3400 cm⁻¹.
-
C-H stretching of the aromatic ring just above 3000 cm⁻¹.
-
C-H stretching of the aliphatic groups just below 3000 cm⁻¹.
-
Two distinct C=O stretching vibrations for the dione functionality in the range of 1650-1750 cm⁻¹.
-
C-O-C stretching vibrations around 1200-1300 cm⁻¹.
-
3.3.4. High-Performance Liquid Chromatography (HPLC)
-
Develop a reversed-phase HPLC method using a C18 column.
-
A typical mobile phase would be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Monitor the elution profile using a UV detector, likely at a wavelength around 254 nm.
-
Expected Result: A single sharp peak would indicate a high degree of purity. The retention time can be used for identification in subsequent analyses.
Potential Biological Significance and Future Directions
While no specific biological activity has been reported for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, the broader class of benzoxazepines has attracted significant interest in drug discovery. The structural features of the title compound, including its hydrogen bonding capabilities and defined stereochemistry at the 2-position, make it an interesting candidate for screening in various biological assays.
Future research could focus on:
-
Biological Screening: Evaluating the compound's activity against a panel of kinases, G-protein coupled receptors (GPCRs), and other targets relevant to oncology and neuroscience.
-
Analogue Synthesis: Preparing a library of derivatives with different substituents at the 2-position and on the aromatic ring to establish structure-activity relationships (SAR).
-
Computational Studies: Employing molecular modeling and docking studies to predict potential biological targets and guide the design of more potent analogs.
Conclusion
This technical guide provides a comprehensive, albeit partially hypothetical, overview of the synthesis and physicochemical properties of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. By leveraging established chemical principles and data from closely related compounds, we have outlined detailed protocols for its preparation and characterization. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related benzoxazepine derivatives in medicinal chemistry. The validation of the proposed synthetic route and the experimental determination of the physicochemical and biological properties of this compound are promising avenues for future research.
References
-
Kwiecień, H., et al. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. ResearchGate. [Link]
Sources
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the essential spectroscopic techniques required for the unambiguous structural elucidation and purity assessment of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, a key heterocyclic scaffold of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the data but to also illuminate the rationale behind the analytical choices, ensuring a robust and reproducible characterization workflow.
Introduction: The Imperative of Spectroscopic Integrity
The compound 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione belongs to the benzoxazepine class of compounds, a privileged scaffold in drug discovery due to its diverse biological activities.[1] The precise molecular structure and purity of such compounds are paramount, as even minor structural variations or impurities can significantly alter their pharmacological and toxicological profiles.[2][3] Therefore, a multi-faceted spectroscopic approach is not merely a procedural step but a fundamental requirement for ensuring data integrity in any research or development program.[2] This guide details the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive characterization of this target molecule.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's architecture is the foundation for interpreting its spectroscopic output.
Figure 1: Chemical Structure of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [4] |
| Molecular Weight | 205.21 g/mol | [4] |
| CAS Number | 175136-47-7 | [5] |
Synthesis and Analytical Workflow
The synthesis of 2-alkyl-1,4-benzoxazepin-3,5-diones typically involves the cyclodehydration of 2-(o-carbamoilphenoxy)alkanoic acids.[1] Understanding the synthetic route is crucial for anticipating potential side products and starting materials that could manifest as impurities. A robust analytical workflow ensures the identity and purity of the final compound.
Figure 2: Integrated workflow for synthesis and spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6]
Predicted ¹H and ¹³C NMR Data
Based on the structure and published data for similar benzoxazepine derivatives, the following NMR signals can be predicted.[7][8][9][10] Chemical shifts (δ) are reported in parts per million (ppm).
Table 2: Predicted NMR Assignments (in CDCl₃)
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| Aromatic (4H) | 7.0 - 8.0, m | 115 - 145 |
| N-H | ~8.5, br s | - |
| C2-H | ~4.8, t, J=6-7 | ~75 |
| C2-CH₂CH₃ | ~2.0, m | ~28 |
| C2-CH₂CH₃ | ~1.0, t, J=7-8 | ~9 |
| C=O (Amide) | - | ~165 |
| C=O (Ester-like) | - | ~170 |
Causality: The aromatic protons will appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the benzene ring current. The methine proton at C2 is adjacent to an oxygen atom, shifting it downfield to ~4.8 ppm. The two carbonyl carbons (amide and ester-like) are expected in the highly deshielded region of the ¹³C spectrum (~165-170 ppm).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
-
2D NMR : For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Data Processing : Process the free induction decay (FID) with appropriate window functions and Fourier transformation. Calibrate the spectra to the TMS signal.
-
Validation : The observed chemical shifts, multiplicities, and integration values must be consistent with the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for non-volatile small molecules.[2][12]
Predicted Fragmentation Pathway
Using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ is expected. The fragmentation of the benzoxazepine core often involves cleavages within the seven-membered ring.[13][14][15]
Figure 3: Predicted ESI+ mass spectrometry fragmentation pathway.
Experimental Protocol: LC-MS
-
Sample Preparation : Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~1-10 µg/mL in the mobile phase.
-
Chromatography (HPLC) : Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution, for example, from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 5-10 minutes.
-
Mass Spectrometry : Interface the HPLC with an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.
-
Data Acquisition : Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Validation : The measured mass of the parent ion should be within 5 ppm of the calculated exact mass (C₁₁H₁₂NO₃⁺, m/z 206.0761). The fragmentation pattern should be consistent with the predicted pathways.
Vibrational Spectroscopy (FTIR & UV-Vis)
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[3][12]
Table 3: Predicted Characteristic FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1680 - 1700 | Strong |
| C=O Stretch (Ester-like) | 1730 - 1750 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch | 1200 - 1300 | Strong |
| C-N Stretch | 1180 - 1360 | Medium |
Causality: The two distinct carbonyl groups (amide and ester-like imide functionality) are expected to give rise to two strong, sharp absorption bands in the 1680-1750 cm⁻¹ region, which is a key diagnostic feature for this molecule.[16]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores.[17]
Prediction: The benzoyl moiety acts as the primary chromophore. An absorption maximum (λmax) is expected in the range of 250-280 nm, corresponding to the π → π* transitions of the aromatic ring and carbonyl groups.
Experimental Protocols: FTIR and UV-Vis
-
FTIR Protocol : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.
-
UV-Vis Protocol : Prepare a dilute solution (~10 µg/mL) of the compound in a UV-transparent solvent like ethanol or acetonitrile. Record the absorbance spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione necessitates a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map, high-resolution mass spectrometry confirms the elemental composition and offers structural clues through fragmentation, while FTIR and UV-Vis spectroscopy rapidly verify the presence of key functional groups and chromophores. This integrated workflow, grounded in established scientific principles, constitutes a self-validating system essential for advancing drug discovery and development programs with confidence and integrity.
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Reddy, G. O., et al. (2016). Base-Promoted Synthesis of Multisubstituted Benzo[b][6][11]oxazepines. Royal Society of Chemistry. [Link]
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Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. [Link]
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Arias, S., et al. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. American Chemical Society. [Link]
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El-Gendy, A. A., et al. (2001). Benzodiazepine analogues. Part 19.1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives. ResearchGate. [Link]
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Zhu, Y., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]
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Semenya, S. S., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In-vitro Antioxidant Activity of Momordica balsamina Leaf Extract. Semantic Scholar. [Link]
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Grymel, M., & Kwiecień, H. (1995). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. ResearchGate. [Link]
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El-Hiti, G. A., et al. (2008). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
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El-Hiti, G. A., et al. (2008). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Mechanism of action of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Starting Target Identification
I'm currently initiating a broad search for the mechanism of action of 2-Ethyl- 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. I'm focusing on its pharmacological targets and potential molecular interactions. I am also searching for existing experimental protocols for this chemical.
Defining Experimental Protocols
I'm now expanding my focus to include established experimental protocols for similar compounds to 2-Ethyl- 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. I'm prioritizing binding assays, enzyme kinetics, and cellular assays. I'm also looking for existing quantitative data like IC50 or Ki values for this compound specifically. The aim is to build a solid foundation of experimental approaches.
Exploring Specific Mechanism
My initial attempts to pinpoint the exact mechanism of action for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione were unfruitful. Early searches provided data on synthesis, properties, and general applications, but nothing specific to its mode of action. I am now refining search parameters to target enzymatic interactions and binding affinities.
Analyzing Structural Similarity
I've hit a dead end with the initial search; no direct mechanism of action information surfaced for this specific compound. I've gathered its structural details and some general data on related benzoxazepine derivatives, noting their broad biological activities. I'm focusing on its similarities to benzodiazepines, since they have a shared structural feature. I need to infer a likely mechanism and plan a detailed investigation strategy to proceed.
Deducing Possible Pathways
I've learned that direct information on the target compound is elusive. Searching for the mechanism of similar 1,4-benzoxazepine-3,5-diones is now a priority. I'm investigating the known mechanisms of the broad benzoxazepine class, especially focusing on anticancer, neuroprotective, and 5-HT1A agonism properties to find potential pathways. I will also seek experimental protocols used for novel CNS-active compounds.
Developing Initial Hypotheses
I've exhausted initial searches. It appears this specific compound's mechanism is undocumented. Given its structure and the activities of similar compounds, I'm now hypothesizing potential pathways. My focus is on 1,4-benzoxazepine-3,5-dione derivatives. I will start by searching for experimental protocols for CNS-active compounds. I will draft a proposed workflow for validating them.
Exploring The Uncharted
I'm hitting a roadblock. I'm trying to pin down the exact mechanism of action for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione but it's a dead end. No specific literature points to its molecular targets or pharmacological effects. I'm now forced to investigate similar benzoxazepines structurally.
Developing A New Approach
I've hit a wall. While the initial search yielded nothing definitive on the target compound, I'm now exploring broader benzoxazepines and their activities, especially within the CNS. The document is shifting from a definitive explanation to a research proposal, focusing on the lack of specific data. I'm structuring it as a "technical guide to investigating..." instead, beginning with an introduction.
Refining the Hypothesis
I've significantly expanded my hypothesis. The benzoxazepine's structure suggests potential interactions with GABA-A, serotonin (5-HT1A), and AMPA receptors, and possibly even protein synthesis pathways. I'm building a research proposal now, structuring it as a technical guide. I'm planning out the experimental workflow, focusing on initial phenotypic screening in CNS cell lines to observe overall effects. I'll include receptor binding assays to identify potential targets.
Formulating Experimental Plans
I'm now fully immersed in constructing the white paper. My focus has shifted to the experimental workflow. I've broken the work into screening, then unbiased target identification if necessary, followed by target validation and mechanistic studies. Finally, in vivo models will be considered. I'm finalizing the structure of the document as a "technical guide".
Constructing A White Paper
I've finally solidified the structure of the white paper. It's a "technical guide" at its core, born out of necessity due to the data void. I'm focusing on a multi-stage workflow: starting with broad phenotypic screening, then delving into unbiased target identification if needed, leading to comprehensive target validation and mechanistic studies. I plan to incorporate in vivo studies as a potential fourth phase, if warranted by the in vitro results.
Developing The White Paper
I'm now writing the white paper, realizing it's a guide to research rather than a direct explanation, as the specific mechanism of the dione is unknown. Structurally, I'm laying out the framework, starting with the introduction, followed by hypothesized mechanisms of action, and finally the experimental workflow. I'm focusing on CNS-relevant cell lines for initial screening and then detailing unbiased target identification, target validation, and potential in vivo studies.
Whitepaper: Deconvoluting the Therapeutic Landscape of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
An in-depth technical guide by a Senior Application Scientist.
Introduction: The Therapeutic Potential of Benzoxazepine Scaffolds
The 1,4-benzoxazepine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have been explored for their activity as anticonvulsants, anxiolytics, and anti-inflammatory agents. The specific compound, 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, presents a unique substitution pattern that warrants a thorough investigation into its mechanism of action and potential therapeutic applications. The presence of the ethyl group at the C2 position may confer specific selectivity and potency, while the dione moiety could be involved in key hydrogen bonding interactions with its molecular target(s).
The primary challenge and opportunity with a novel compound lie in the unbiased identification of its direct binding partners and the subsequent elucidation of the downstream pharmacological effects. This guide details a multi-pronged approach, combining affinity-based proteomics, cellular thermal shift assays, and genetic screening to build a high-confidence portfolio of potential therapeutic targets.
Phase 1: Unbiased Target Identification Strategies
The initial phase focuses on identifying the direct molecular interactors of the compound in a cellular context without prior bias. We will employ two orthogonal, well-established methods to generate a robust list of candidate targets.
Affinity Purification-Mass Spectrometry (AP-MS)
The AP-MS workflow is a powerful tool for isolating and identifying the binding partners of a small molecule from a complex cellular lysate. The causality behind this choice rests on the principle of specific molecular recognition: a ligand immobilized on a solid support will selectively capture its cognate protein targets.
Experimental Protocol: AP-MS
-
Synthesis of an Affinity Probe:
-
A linker arm will be chemically introduced to the 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione molecule at a position determined to be non-essential for its (yet unknown) biological activity. A common strategy is to target a solvent-exposed region of the molecule.
-
The linker will terminate in a reactive group (e.g., an alkyne or an amine) for subsequent conjugation to a solid support.
-
A control "scrambled" or inactive analog should also be synthesized if possible to differentiate specific from non-specific binders.
-
-
Immobilization:
-
The affinity probe is covalently coupled to NHS-activated sepharose beads or magnetic beads.
-
Control beads are prepared by blocking the reactive groups without coupling the compound.
-
-
Protein Extraction:
-
Select a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed, or a neuronal cell line if CNS effects are suspected).
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the compound-conjugated beads and control beads in parallel.
-
Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.
-
-
Elution and Proteomic Analysis:
-
Elute the bound proteins, typically by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein identification will be performed by searching the MS/MS spectra against a comprehensive protein database.
-
Data Interpretation: Candidate targets are proteins that are significantly enriched in the compound-conjugated bead pulldown compared to the control beads. A label-free quantification (LFQ) or stable isotope labeling (SILAC) approach can be used for accurate relative quantification.
Workflow Diagram: Affinity Purification-Mass Spectrometry
Caption: AP-MS workflow for unbiased target identification.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. This method has the significant advantage of being performed in a cellular context, including live cells, ensuring that the identified interactions are relevant in a physiological environment.
Experimental Protocol: CETSA coupled with MS (Thermal Proteome Profiling)
-
Cell Treatment:
-
Treat intact cells with the compound at various concentrations and a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 65°C).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Proteomic Analysis:
-
The soluble protein fraction from each temperature point is collected.
-
Proteins are digested into peptides and analyzed by LC-MS/MS.
-
Data Interpretation: For each protein identified, a "melting curve" is generated by plotting the soluble fraction against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates a direct binding event. The magnitude of the shift can be correlated with the binding affinity.
Data Presentation: CETSA Results
| Protein ID | T_m (Vehicle) | T_m (Compound) | ΔT_m (°C) | Putative Target? |
| P12345 | 52.1 | 56.8 | +4.7 | Yes |
| Q67890 | 58.3 | 58.5 | +0.2 | No |
| P54321 | 49.5 | 53.2 | +3.7 | Yes |
Phase 2: Target Validation and Mechanistic Elucidation
Once a list of high-confidence candidate targets is generated from the unbiased screens, the next critical phase is to validate these interactions and understand their functional consequences.
Genetic Validation using CRISPR-Cas9
CRISPR-Cas9 technology provides a precise way to determine if the depletion of a candidate target protein recapitulates or abrogates the phenotypic effects of the compound.
Experimental Protocol: CRISPR-Cas9 Knockout
-
gRNA Design and Cloning:
-
Design and clone at least two independent guide RNAs (gRNAs) targeting the gene of the candidate protein into a Cas9-expressing vector.
-
A non-targeting gRNA should be used as a negative control.
-
-
Cell Line Generation:
-
Transfect the gRNA/Cas9 constructs into the relevant cell line.
-
Select for successfully transfected cells and perform single-cell cloning to generate clonal knockout cell lines.
-
-
Validation of Knockout:
-
Confirm the absence of the target protein in the knockout clones by Western blot and/or Sanger sequencing of the targeted genomic locus.
-
-
Phenotypic Assay:
-
Treat the knockout and control cell lines with 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
-
If the knockout cells are resistant to the compound's effects (e.g., loss of anti-proliferative activity), it strongly validates that the depleted protein is the relevant therapeutic target.
-
Logical Flow: Target Validation Strategy
Caption: Integrated workflow for target validation.
Biophysical and Biochemical Confirmation
Direct binding between the compound and the purified candidate protein should be confirmed using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). These methods provide quantitative data on binding affinity (K_d), stoichiometry, and kinetics, which are essential for establishing a direct interaction.
Downstream Pathway Analysis and Therapeutic Hypothesis
Upon successful validation of a direct target, the focus shifts to understanding the broader biological consequences of modulating this target.
-
Pathway Analysis: Tools such as Ingenuity Pathway Analysis (IPA) or Reactome can be used to map the validated target to known signaling pathways.
-
Target-Specific Biomarkers: Investigate if the compound treatment leads to changes in downstream biomarkers (e.g., phosphorylation of a substrate, changes in gene expression) that are consistent with the known function of the target.
-
Therapeutic Hypothesis Generation: Based on the function of the validated target and its associated pathways, a clear therapeutic hypothesis can be formulated. For example, if the target is a known kinase in a cancer-related pathway, the therapeutic hypothesis would be that the compound acts as a kinase inhibitor for cancer treatment.
Conclusion
The journey from a novel chemical entity to a potential therapeutic agent is a systematic process of discovery and validation. For 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, the strategy outlined in this guide provides a robust and unbiased framework for identifying its molecular targets and elucidating its mechanism of action. By integrating cutting-edge proteomics, genetic, and biophysical techniques, we can build a compelling, data-driven case for its further development and potential clinical application. The key to success is the orthogonal nature of the proposed experiments, ensuring that the identified targets are not artifacts of a single methodology but are high-confidence interactors worthy of downstream investigation.
References
-
Title: Chemical proteomics: a powerful tool for drug target deconvolution. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]
-
Title: CETSA: a target engagement assay on the single cell level. Source: Journal of Proteomics URL: [Link]
-
Title: CRISPR-Cas9 for drug discovery: applications, challenges and perspectives. Source: Nature Reviews Drug Discovery URL: [Link]
A Comprehensive Technical Guide to 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazepine Scaffold in Medicinal Chemistry
The 1,4-benzoxazepine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Derivatives of this seven-membered ring system, which incorporates both an oxygen and a nitrogen atom fused to a benzene ring, have shown a wide range of pharmacological activities. These include potential as neuroprotective agents, serotonin 5-HT1A receptor agonists, and anticonvulsants.[1][2][3] This guide focuses on a specific derivative, 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, and the broader class of 2-alkyl-substituted analogs. While literature specifically on the 2-ethyl derivative is limited, this document will provide a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications based on available research on the general molecular framework.
Chemical Properties and Structure
The fundamental structure of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (CAS Number: 175136-47-7) features a tetrahydro-1,4-benzoxazepine core with a dione functionality at positions 3 and 5, and an ethyl group at the 2-position.[4] The presence of the chiral center at the C2 position implies that this compound can exist as a racemic mixture of enantiomers.
| Property | Value | Source |
| CAS Number | 175136-47-7 | ChemicalBook[4] |
| Molecular Formula | C11H11NO3 | Calculated |
| Molecular Weight | 205.21 g/mol | Calculated |
The chemical structure of the parent compound, 2,3,4,5-Tetrahydro-1,4-benzoxazepine, is provided by PubChem.[5] The dione and ethyl substitutions significantly alter the electronic and steric properties of the molecule, which in turn would influence its reactivity and biological activity.
Caption: Chemical structure of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
Synthesis of 2-Alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-diones
The primary synthetic route to 2-alkyl-1,4-benzoxazepine-3,5-diones involves the cyclodehydration of 2-(o-carbamoylphenoxy)alkanoic acids.[6] This method provides a versatile approach to introduce various alkyl groups at the 2-position.
Experimental Protocol: A Generalized Synthesis
The following protocol is adapted from the synthesis of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-diones.[6]
Step 1: Synthesis of 2-(o-carbamoylphenoxy)alkanoic acids
-
Condensation: Salicylamide is condensed with a 2-bromoalkanoic acid ester (e.g., ethyl 2-bromobutanoate for the 2-ethyl derivative) in a suitable solvent such as dimethylformamide (DMF).
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
Step 2: Cyclodehydration
-
Reaction: The 2-(o-carbamoylphenoxy)alkanoic acid is treated with a dehydrating agent, such as acetic anhydride.
-
Work-up: The reaction mixture is worked up to isolate the crude product.
-
Purification: The crude product is purified by recrystallization or chromatography to yield the desired 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
Caption: Synthetic workflow for 2-alkyl-1,4-benzoxazepine-3,5-diones.
Potential Pharmacological Activity and Therapeutic Applications
While no specific pharmacological data exists for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, the broader class of 1,4-benzoxazepine derivatives has shown promising activity in several areas.
Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of 1,4-benzoxazepine derivatives.[3] For instance, certain analogs have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. The mechanism of action may involve the modulation of cellular redox status.[3]
Serotonin 5-HT1A Receptor Agonism
A series of 1,4-benzoxazepine derivatives have been synthesized and evaluated for their binding affinity to the 5-HT1A receptor.[2] Some compounds exhibited nanomolar affinity and good selectivity over other receptors. This suggests that the 1,4-benzoxazepine scaffold could be a valuable template for the design of novel 5-HT1A receptor agonists, which are of interest for the treatment of anxiety and depression.[2]
Anticancer Activity
Related heterocyclic structures, such as 1,4-benzodiazepine-2,5-diones, have been investigated for their anticancer properties.[7] These compounds have been shown to inhibit protein synthesis in cancer cells and prevent tumor growth in preclinical models.[7] This raises the possibility that the 1,4-benzoxazepine-3,5-dione core could also possess antiproliferative activity.
Caption: Potential therapeutic applications of the 1,4-benzoxazepine scaffold.
Future Directions and Conclusion
The scarcity of specific data on 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione underscores the need for further research. Future studies should focus on:
-
Chiral Synthesis and Separation: Development of stereoselective synthetic methods or chiral resolution techniques to evaluate the biological activity of individual enantiomers.
-
In-depth Pharmacological Evaluation: Screening the compound against a panel of biological targets, including those implicated in neurological disorders and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with different substituents at the 2-position and on the aromatic ring to establish clear SAR.
References
- Kasztreiner, E., & Vargha, L. (1963). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. Acta Chimica Academiae Scientiarum Hungaricae, 38(1), 137-143.
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1,4-benzoxazepine. Retrieved from [Link]
- Kamei, K., Maeda, N., Nomura, K., Shibata, M., Katsuragi-Ogino, R., Koyama, M., ... & Tatsuoka, T. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992.
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PubChem. (n.d.). 2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-one. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. Retrieved from [Link]
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Reddy, T. J., & Lee, D. (2015). Synthesis of substituted benzo[b][4][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 13(28), 7764-7771.
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El-Sayed, R., & Al-Ghorbani, M. (2015). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[2][4]benzo[f]thiazepines. International Journal of Pharmaceutical and Clinical Research, 7(5), 343-348.
- Wang, C., Li, Y., Zhang, Y., Wang, Y., Li, J., Zhang, Y., ... & Zhang, Y. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891-14915.
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Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, A. H. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][2][4][6]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 596.
- Smahi, A., Solhy, A., Sebti, S., Tahir, R., & Zahouily, M. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. International Journal of Molecular Sciences, 13(12), 16298-16311.
- Al-Juboori, S. A. A., & Al-Masoudi, N. A. (2015). Synthesis of new-1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 31(3), 1599-1606.
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Forgács, A., Kiss, L., Mernyák, E., Wölfling, J., & Toth, G. (2021). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio-and diastereoselective domino Knoevenagel–[2][4]-hydride shift cyclization reaction. Molecules, 26(24), 7586.
- Zare, A., & Zarei, S. A. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 20, 2870-2880.
- Deady, L. W., & Werden, D. M. (1983). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 26(11), 1695-1698.
- Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(19), 6371-6376.
- Bagolini, C., de Witt, P., Pacifici, L., & Ramacci, M. T. (1978). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476-480.
- Mohammed, S. H., & Al-Juboori, S. A. A. (2022). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry, 38(4), 856-865.
- Kumar, A., Singh, R. K., & Kumar, S. (2018). Synthesis and Biological Evaluation of Novel Rigid 1,4-Benzodiazepine-2,5-dione Chimeric Scaffolds. ChemistrySelect, 3(29), 8479-8483.
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An In-Depth Technical Guide to the Homologs of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione: Synthesis, Characterization, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzoxazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the homologs of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, a class of compounds with significant potential for therapeutic development. We will provide a comprehensive overview of their synthesis, with a detailed, field-proven protocol for a representative homolog. Furthermore, this guide will delve into the structure-activity relationships (SAR) that govern their biological effects, with a particular focus on their potential as neuroprotective and anticonvulsant agents. By integrating synthetic strategy, mechanistic insights, and biological context, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system and beyond.
Introduction: The 1,4-Benzoxazepine Core - A Scaffold of Therapeutic Promise
The 1,4-benzoxazepine ring system, a seven-membered heterocycle fused to a benzene ring, is a cornerstone in the design of biologically active molecules. This structural framework is present in a variety of compounds that have demonstrated significant pharmacological effects, including neuroprotective, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The dione substitution pattern at the 3- and 5-positions, as seen in the target molecule class, introduces functionalities that can engage in specific interactions with biological targets, such as hydrogen bonding, which is critical for drug-receptor binding.
The substituent at the 2-position of the 1,4-benzoxazepine-3,5-dione core offers a key point for molecular diversity. By systematically modifying the alkyl group at this position, it is possible to fine-tune the physicochemical properties of the molecule, such as lipophilicity and steric bulk. These modifications, in turn, can profoundly influence the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and its pharmacodynamic activity. This guide will explore the synthesis of a series of homologs, with the ethyl-substituted compound serving as our primary exemplar, and discuss the anticipated impact of varying the alkyl chain length on biological activity.
Synthetic Pathways to 2-Alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-diones
The most direct and efficient route to the target 2-alkyl-1,4-benzoxazepine-3,5-dione scaffold involves the cyclodehydration of a 2-(o-carbamoylphenoxy)alkanoic acid precursor. This strategy is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization step.
The overall synthetic workflow can be conceptualized as a two-stage process:
-
Synthesis of the Precursor: Formation of the 2-(o-carbamoylphenoxy)alkanoic acid.
-
Cyclization: Intramolecular condensation to form the 1,4-benzoxazepine-3,5-dione ring system.
Below is a graphical representation of this synthetic strategy:
Caption: General synthetic route to 2-alkyl-1,4-benzoxazepine-3,5-diones.
Detailed Experimental Protocol: Synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
This protocol provides a step-by-step methodology for the synthesis of the representative homolog, 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
Part A: Synthesis of Ethyl 2-(o-carbamoylphenoxy)butanoate (Precursor Ester)
-
Reaction Setup: To a stirred solution of salicylamide (13.7 g, 0.1 mol) in dry N,N-dimethylformamide (DMF, 150 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Addition of Alkylating Agent: To the resulting suspension, add ethyl 2-bromobutanoate (21.5 g, 0.11 mol) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Part B: Synthesis of 2-(o-carbamoylphenoxy)butanoic Acid (Precursor Acid)
-
Hydrolysis: Dissolve the purified ethyl 2-(o-carbamoylphenoxy)butanoate (0.05 mol) in a mixture of ethanol (100 mL) and 10% aqueous sodium hydroxide solution (100 mL).
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours until TLC indicates the complete disappearance of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the desired 2-(o-carbamoylphenoxy)butanoic acid.
Part C: Synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (Target Molecule)
-
Cyclodehydration: Suspend the 2-(o-carbamoylphenoxy)butanoic acid (0.02 mol) in acetic anhydride (50 mL).
-
Reaction Conditions: Heat the mixture under reflux for 2-3 hours. The solid will gradually dissolve as the reaction proceeds.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.
-
Purification: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and recrystallize from a suitable solvent such as ethanol or ethyl acetate to yield pure 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
Characterization of the Final Product
The structure of the synthesized homologs should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the connectivity of atoms and the successful formation of the heterocyclic ring. Key signals to observe in the 1H NMR spectrum of the ethyl homolog would include the characteristic shifts for the aromatic protons, the methine proton at the 2-position, and the ethyl group protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide and ester carbonyl groups within the dione structure.
Structure-Activity Relationships (SAR) and Therapeutic Potential
The biological activity of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-diones is expected to be significantly influenced by the nature of the alkyl substituent at the 2-position. While specific SAR data for this exact scaffold is emerging, we can extrapolate from related heterocyclic systems to guide future drug discovery efforts.
The Role of the 2-Alkyl Substituent
The size and lipophilicity of the alkyl group at the 2-position are critical determinants of biological activity.
-
Lipophilicity and CNS Penetration: For central nervous system (CNS) targets, such as those involved in neuroprotection and anticonvulsant activity, the ability of a compound to cross the blood-brain barrier (BBB) is paramount. Increasing the length of the alkyl chain (e.g., from methyl to butyl) will generally increase the lipophilicity of the molecule. This can enhance BBB penetration, but an optimal range exists. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and non-specific binding.
-
Steric Interactions with the Target: The steric bulk of the 2-alkyl group can influence how the molecule fits into the binding pocket of its biological target. A small alkyl group like methyl or ethyl may be well-tolerated, while a larger, branched group like isopropyl or tert-butyl could introduce steric hindrance, potentially reducing or altering the binding affinity.
The following table summarizes the anticipated effects of varying the 2-alkyl substituent:
| 2-Alkyl Substituent | Predicted Lipophilicity (LogP) | Potential Impact on CNS Activity |
| Methyl | Lower | May have lower BBB penetration but potentially higher solubility. |
| Ethyl | Moderate | A good starting point for balancing lipophilicity and solubility. |
| Propyl/Isopropyl | Higher | Increased lipophilicity, potentially enhanced BBB penetration. Isopropyl group introduces steric bulk. |
| Butyl/sec-Butyl/tert-Butyl | Highest | Further increased lipophilicity, but may lead to decreased solubility and potential for non-specific binding. Steric effects will be significant. |
Potential Therapeutic Applications
Based on the known biological activities of related benzoxazepine and benzodiazepine derivatives, the homologs of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione are promising candidates for several therapeutic areas:
-
Neuroprotection: Several studies have highlighted the neuroprotective effects of 1,4-benzoxazepine derivatives against oxidative stress and excitotoxicity-induced neuronal damage.[3][4] These compounds may act through various mechanisms, including modulation of ion channels, inhibition of inflammatory pathways, and reduction of reactive oxygen species.
-
Anticonvulsant Activity: The structurally related 1,4-benzodiazepines are well-established as anticonvulsant agents, primarily through their action as positive allosteric modulators of GABAA receptors. It is plausible that 1,4-benzoxazepine-3,5-diones could exhibit similar activity, potentially with an improved side-effect profile. Structure-activity relationship studies on related heterocyclic systems have shown that the nature of substituents on the seven-membered ring is crucial for anticonvulsant efficacy.[5]
The following diagram illustrates the potential interplay between the 2-alkyl substituent and the biological activity of the 1,4-benzoxazepine-3,5-dione core.
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- 3. Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel-[1,5]-hydride shift cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
A Senior Application Scientist's Perspective on Modern Computational Drug Discovery
Preamble: The Imperative for Predictive Modeling in Early-Stage Drug Discovery
In the contemporary landscape of pharmaceutical research, the reliance on empirical, high-throughput screening as the primary engine for hit identification is progressively being augmented, and in some cases, supplanted by computational methodologies. The principles of in silico modeling, grounded in the fundamental physics of molecular interactions, offer a rational and resource-efficient paradigm for the exploration of vast chemical spaces. This guide is conceived from the vantage point of a senior application scientist, tasked with not only the execution of computational experiments but also the strategic integration of these methods into cohesive drug discovery pipelines.
The subject of our investigation is 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, a molecule belonging to a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including neuroprotective and anticancer properties[1][2]. While the specific biological target of this particular derivative remains to be elucidated in the public domain, the benzoxazepine scaffold has been identified in molecules targeting a range of proteins, including kinases[3]. For the purpose of this comprehensive technical guide, we will posit a plausible and therapeutically relevant biological target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . The inhibition of VEGFR-2, a key mediator of angiogenesis, is a clinically validated strategy in oncology. The selection of VEGFR-2 is predicated on the established precedent of benzoxazole and related heterocyclic scaffolds exhibiting inhibitory activity against this kinase family[4].
This document is structured to provide not merely a sequence of protocols, but a narrative that elucidates the scientific rationale underpinning each stage of the in silico modeling cascade. We will navigate the workflow from the initial preparation of the ligand and receptor to sophisticated molecular dynamics simulations, culminating in an assessment of the compound's drug-like properties. Each section is designed to be a self-validating system, wherein the outputs of one stage logically inform the inputs of the next, ensuring a cohesive and scientifically rigorous investigation.
Part 1: Foundational Steps - Ligand and Receptor Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase is therefore of paramount importance, as any inaccuracies introduced here will propagate through the entire simulation pipeline.
Ligand Preparation: From 2D Structure to 3D Conformation
The starting point for our investigation is the chemical structure of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. The process of preparing this molecule for docking and simulation involves several critical steps.
Protocol 1: Ligand Preparation Workflow
-
2D Structure Generation: The molecule is first sketched using a chemical drawing tool such as ChemDraw. The CAS number for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is 175136-47-7[5].
-
Conversion to 3D Coordinates: The 2D structure is then converted into a 3D conformation. This is typically achieved using a computational chemistry software package that employs a combination of rule-based and energy minimization algorithms.
-
Tautomeric and Ionization State Prediction: It is crucial to determine the most probable tautomeric and protonation state of the ligand at a physiological pH (typically assumed to be 7.4). This has a profound impact on the hydrogen bonding patterns and electrostatic interactions with the target protein.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or OPLS3e) to relieve any steric clashes and to arrive at a low-energy conformation.
Caption: Workflow for preparing the ligand for in silico modeling.
Receptor Preparation: Curating the Protein Target
Our chosen target, VEGFR-2, is a well-characterized protein kinase. A high-resolution crystal structure is essential for structure-based drug design. We will source this from the Protein Data Bank (PDB).
Protocol 2: Receptor Preparation Workflow
-
PDB Structure Selection: A suitable crystal structure of VEGFR-2 in complex with a known inhibitor is selected from the PDB. For this guide, we will use PDB ID: 2OH4, which shows VEGFR-2 in complex with a small molecule inhibitor.
-
Initial Inspection and Cleaning: The PDB file is loaded into a molecular visualization program (e.g., PyMOL, ChimeraX). Non-essential components such as water molecules (beyond a certain distance from the binding site), co-solvents, and duplicate protein chains are removed.
-
Addition of Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, paying close attention to the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid).
-
Structural Refinement and Energy Minimization: The protein structure is subjected to a restrained energy minimization to relax any steric clashes that may have been introduced during the preparation process, while preserving the overall fold.
Caption: Workflow for preparing the receptor for in silico modeling.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of our ligand within the VEGFR-2 active site.
Defining the Binding Site and Docking Protocol
The binding site is typically defined based on the location of the co-crystallized ligand in the PDB structure. A grid-based docking approach is commonly employed, where a grid encompassing the binding site is generated, and the ligand's conformational space is explored within this grid.
Protocol 3: Molecular Docking
-
Grid Generation: A docking grid is defined around the active site of the prepared VEGFR-2 structure. The dimensions of the grid should be sufficient to accommodate the ligand and allow for some rotational and translational freedom.
-
Ligand Docking: The prepared 3D structure of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is docked into the generated grid using a docking program such as AutoDock Vina or Glide.
-
Pose Clustering and Scoring: The docking algorithm will generate multiple possible binding poses. These are typically clustered based on their root-mean-square deviation (RMSD). Each pose is assigned a score that estimates the binding affinity.
-
Visual Inspection and Analysis: The top-scoring poses are visually inspected to assess their plausibility. Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, are analyzed.
| Parameter | Value/Description | Rationale |
| Docking Software | AutoDock Vina | A widely used and validated open-source docking program known for its speed and accuracy. |
| Receptor Grid Center | Centered on the co-crystallized ligand in PDB: 2OH4 | This ensures that the docking search is focused on the known active site of VEGFR-2. |
| Grid Dimensions | 25 x 25 x 25 Å | Sufficiently large to accommodate the ligand and allow for conformational sampling. |
| Exhaustiveness | 8 | A parameter in AutoDock Vina that controls the thoroughness of the search. A value of 8 provides a good balance between accuracy and speed. |
| Number of Poses | 10 | The top 10 predicted binding poses will be generated for analysis. |
Table 1: Exemplary Molecular Docking Parameters
Caption: The workflow for molecular docking.
Part 3: Molecular Dynamics Simulation - Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted binding pose over time.
Setting Up and Running the MD Simulation
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of the system's evolution.
Protocol 4: Molecular Dynamics Simulation
-
System Preparation: The docked ligand-protein complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is a crucial step to ensure the stability of the simulation.
-
Production Run: Once equilibrated, the production MD simulation is run for a specified duration (e.g., 100 nanoseconds). The coordinates of all atoms are saved at regular intervals.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket. Key metrics include the RMSD of the ligand and protein, the number of hydrogen bonds over time, and the interaction energy between the ligand and the protein.
| Parameter | Value/Description | Rationale |
| MD Engine | GROMACS | A versatile and high-performance open-source MD simulation package. |
| Force Field | AMBER99SB-ILDN for protein, GAFF for ligand | A well-validated force field for proteins and a general Amber force field for the ligand. |
| Water Model | TIP3P | A standard water model for biomolecular simulations. |
| Simulation Time | 100 ns | A reasonable simulation time to assess the stability of the ligand-protein complex. |
| Ensemble | NPT (Isothermal-isobaric) | Simulates constant number of particles, pressure, and temperature, which closely mimics physiological conditions. |
Table 2: Exemplary Molecular Dynamics Simulation Parameters
Caption: Workflow for molecular dynamics simulation.
Part 4: ADMET Prediction - Evaluating Drug-Likeness
A molecule's efficacy as a drug is not solely determined by its binding affinity to the target. Its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are equally critical. In silico ADMET prediction provides an early assessment of a compound's potential to be developed into a drug.
In Silico ADMET Profiling
A variety of computational models, often based on quantitative structure-activity relationships (QSAR), are available to predict ADMET properties.
Protocol 5: ADMET Prediction
-
Input Structure: The 2D or 3D structure of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is used as input.
-
Property Calculation: A suite of ADMET-related properties is calculated using a prediction tool such as SwissADME or ADMETlab.
-
Analysis of Results: The predicted properties are compared against established thresholds for drug-likeness, such as Lipinski's Rule of Five.
| Property | Predicted Value (Hypothetical) | Interpretation |
| Molecular Weight | 219.22 g/mol | < 500 g/mol (Passes Lipinski's Rule) |
| LogP (Octanol-Water Partition) | 2.1 | < 5 (Passes Lipinski's Rule), indicating good membrane permeability. |
| Hydrogen Bond Donors | 1 | < 5 (Passes Lipinski's Rule) |
| Hydrogen Bond Acceptors | 3 | < 10 (Passes Lipinski's Rule) |
| Blood-Brain Barrier (BBB) Permeation | Yes | The molecule is predicted to be able to cross the BBB, which is relevant for CNS-acting drugs. |
| CYP450 Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions. |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |
Table 3: Hypothetical In Silico ADMET Profile
Conclusion: Synthesizing a Coherent Narrative from Computational Data
This in-depth technical guide has charted a comprehensive in silico workflow for the characterization of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. By postulating VEGFR-2 as a plausible biological target, we have demonstrated a rational, step-by-step approach to predicting the binding mode, assessing the stability of the interaction, and evaluating the drug-like properties of the molecule.
It is imperative to underscore that in silico modeling is a predictive science. The hypotheses generated through these computational experiments serve to guide and prioritize subsequent experimental validation. The true power of this approach lies in its ability to rapidly sift through vast chemical and biological landscapes, enabling researchers to focus their efforts on the most promising avenues for therapeutic intervention. The methodologies outlined herein represent a robust framework for the modern drug discovery scientist, providing a powerful lens through which to interrogate the complex interplay between small molecules and their biological targets.
References
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Jiang, Y., Yang, W., Wang, F., & Zhou, B. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 13(23), 15671-15683. [Link]
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Takeda, Y., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Journal of Medicinal Chemistry, 49(10), 3091-3101. [Link]
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Al-Tel, T. H., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[6]imidazo[1,2-d][7]oxazepine and Benzo[f]benzo[6]oxazolo[3,2-d][7]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33, 107-118. [Link]
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Kwiecień, H., & Świątek, P. (2008). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. Polish Journal of Chemistry, 82(5), 1017-1024. [Link]
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The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,4-Benzoxazepine Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide navigates the historical emergence and synthetic evolution of the 1,4-benzoxazepine core. It provides a detailed exploration of its therapeutic applications, mechanistic intricacies, and the pivotal synthetic methodologies that have enabled its journey from a chemical curiosity to a cornerstone of modern medicinal chemistry.
Introduction: The Architectural Allure of the 1,4-Benzoxazepine Core
The fusion of a benzene ring with a seven-membered oxazepine ring, creating the 1,4-benzoxazepine scaffold, has given rise to a class of compounds with remarkable pharmacological diversity. This privileged structure, offering a unique three-dimensional arrangement of aromatic and heterocyclic moieties, has proven to be a fertile ground for the discovery of novel therapeutic agents. Its journey from initial synthesis to the development of clinically significant molecules is a testament to the enduring power of heterocyclic chemistry in addressing complex medical challenges. This guide will provide a comprehensive overview of the discovery and historical development of 1,4-benzoxazepine derivatives, delving into their synthesis, mechanisms of action, and therapeutic promise.
A Historical Odyssey: The Dawn of 1,4-Benzoxazepine Synthesis
While the precise genesis of the first 1,4-benzoxazepine derivative is not extensively documented in a single seminal publication, the exploration of seven-membered heterocyclic systems gained significant traction in the mid-20th century. Early synthetic endeavors were often extensions of the well-established chemistry of smaller ring systems. The interest in these larger rings was fueled by the profound impact of the structurally related 1,4-benzodiazepines, which emerged as a blockbuster class of anxiolytic and sedative drugs following the discovery of chlordiazepoxide (Librium) in 1955 and diazepam (Valium) in 1963.[1][2]
Early synthetic strategies for forming the 1,4-benzoxazepine core typically involved the intramolecular cyclization of appropriately functionalized acyclic precursors. These foundational methods, though often lacking the elegance and efficiency of modern techniques, laid the groundwork for future innovations. A common approach involved the reaction of a 2-aminophenol derivative with a suitable three-carbon electrophile, followed by cyclization to form the seven-membered ring.
A review of early literature on benzoxazepines and related seven-membered heterocycles from the 1960s and 1970s indicates that the initial focus was on exploring the fundamental reactivity and properties of these novel ring systems.[3] These pioneering efforts paved the way for the more targeted and sophisticated synthetic methodologies that would follow.
The Evolving Art of Synthesis: From Classical to Contemporary Methodologies
The synthetic repertoire for constructing the 1,4-benzoxazepine scaffold has expanded dramatically over the decades, driven by the relentless pursuit of efficiency, stereocontrol, and molecular diversity.
Classical Intramolecular Cyclization Strategies
The bedrock of 1,4-benzoxazepine synthesis lies in the intramolecular cyclization of open-chain precursors. A prevalent strategy involves the formation of an ether linkage followed by the closure of the seven-membered ring through amide bond formation or other cyclization reactions.
A representative classical approach is the synthesis of the 1,4-benzoxazepin-5(4H)-one core. This often involves the initial O-alkylation of a 2-aminophenol with a suitable halo-ester, followed by intramolecular amidation.
Experimental Protocol: Synthesis of a 1,4-Benzoxazepin-5-one Scaffold
Objective: To synthesize a foundational 1,4-benzoxazepin-5-one derivative via a classical two-step approach.
Step 1: O-Alkylation of 2-Aminophenol
-
To a solution of 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add ethyl 3-bromopropionate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-(2-aminophenoxy)propanoate.
Step 2: Intramolecular Amidation
-
Dissolve the ethyl 3-(2-aminophenoxy)propanoate (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), to the solution.
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the ethanol formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the 2,3-dihydro-1,4-benzoxazepin-5(4H)-one.
Modern Synthetic Innovations
The advent of modern synthetic methods has revolutionized the construction of 1,4-benzoxazepines, offering greater efficiency, milder reaction conditions, and access to previously unattainable structural complexity.
Palladium-Catalyzed Annulations: Palladium catalysis has emerged as a powerful tool for the synthesis of heterocyclic systems. For instance, a general strategy for the synthesis of tetrahydroquinolines and 1,4-benzoxazepines has been developed via palladium-catalyzed [4+2] and [5+2] annulations of propargyl carbonates with malonate-tethered anilines and 2-aminobenzylic alcohols.[4]
Tandem Transformations: A tandem transformation involving C-N coupling and C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives from various phenylamines and allyl halides under a carbon dioxide atmosphere.[5]
Enantioselective Synthesis: The demand for enantiomerically pure pharmaceuticals has spurred the development of asymmetric syntheses of 1,4-benzoxazepines. A notable example is the highly enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid, which provides access to chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol under mild, metal-free conditions.[6][7]
Experimental Protocol: Enantioselective Desymmetrization of a 3-Substituted Oxetane
Objective: To synthesize an enantioenriched 1,4-benzoxazepine derivative via a chiral Brønsted acid-catalyzed enantioselective desymmetrization of a 3-substituted oxetane.[7]
-
In an oven-dried vial, dissolve the 3-substituted oxetane (1.0 eq) in a suitable solvent such as toluene.
-
Add the chiral phosphoric acid catalyst (e.g., a SPINOL-derived phosphoric acid, 5 mol%).
-
Add the corresponding 2-aminophenol derivative (1.2 eq) to the reaction mixture.
-
Stir the reaction at the optimized temperature (e.g., 45 °C) and monitor its progress by TLC or HPLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the enantioenriched 1,4-benzoxazepine derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Therapeutic Landscape and Mechanisms of Action
The unique structural features of 1,4-benzoxazepine derivatives have led to their exploration in a wide array of therapeutic areas. Their biological activity is diverse and often distinct from their 1,4-benzodiazepine cousins, which primarily act as modulators of the γ-aminobutyric acid (GABA) type A receptor.[2][8] While some 1,4-benzoxazepine derivatives may exhibit CNS effects, their mechanisms of action are generally more varied.
Neuroprotective Agents
A significant area of investigation for 1,4-benzoxazepine derivatives is in the treatment of neurodegenerative disorders and ischemic events.
-
Piclozotan (SUN N4057): This 1,4-benzoxazepin-5(4H)-one derivative has been identified as a potent and selective 5-HT1A receptor agonist with remarkable neuroprotective activity in preclinical models of transient middle cerebral artery occlusion.[9][10] Its mechanism is believed to involve the modulation of serotonergic pathways, which play a crucial role in neuronal survival and function.
Anticancer Agents
The 1,4-benzoxazepine scaffold has proven to be a valuable template for the design of novel anticancer agents with diverse mechanisms of action.
-
Bozepinib: This purine-derived molecule containing a 1,4-benzoxazepine moiety has demonstrated potent antitumor activity against various cancer cell lines, including breast and bladder cancer.[11] Mechanistic studies have revealed that Bozepinib can induce apoptosis and modulate the purinergic signaling pathway by increasing the expression and activity of the NPP1 enzyme.[12]
-
Kinase Inhibition: Certain 1,4-benzoxazepine derivatives have been repurposed as highly selective kinase inhibitors. For example, the benzo[3][9]oxazepin-4-one scaffold, originally developed as a RIPK1 inhibitor, has been successfully adapted to create a potent and selective type III LIMK1/2 inhibitor.[12] Other derivatives have been investigated as inhibitors of Aurora B kinase, a key regulator of cell division.[13]
-
Thrombin and VEGFR2 Inhibition: Some 1,4-benzoxazine derivatives, structurally related to 1,4-benzoxazepines, have been shown to inhibit angiogenesis by targeting thrombin and, potentially, VEGFR2 kinase.[14]
Visualization of Synthetic Pathways
The following diagrams illustrate key synthetic strategies for the construction of the 1,4-benzoxazepine core.
Caption: Classical synthesis of a 1,4-benzoxazepin-5-one.
Caption: Modern enantioselective synthesis of a 1,4-benzoxazepine.
Quantitative Data Summary
The following table summarizes the biological activities of representative 1,4-benzoxazepine derivatives.
| Compound Name/Class | Therapeutic Area | Mechanism of Action | Key Findings |
| Piclozotan | Neuroprotection | Selective 5-HT1A receptor agonist | Nanomolar affinity for the 5-HT1A receptor; significant neuroprotective effects in stroke models.[9] |
| Bozepinib | Oncology | Apoptosis induction; NPP1 enzyme modulation | Potent antitumor activity against breast and bladder cancer cell lines.[12] |
| Benzo[3][9]oxazepin-4-ones | Oncology | Selective LIMK1/2 inhibitor | Low nanomolar potency and strong cellular activity.[12] |
Conclusion and Future Perspectives
The journey of 1,4-benzoxazepine derivatives from their early synthetic explorations to their current status as a privileged scaffold in drug discovery is a compelling narrative of chemical innovation. The evolution of synthetic methodologies has been instrumental in unlocking the full therapeutic potential of this versatile core, enabling the creation of highly potent and selective modulators of a diverse range of biological targets. While significant progress has been made, particularly in the realms of oncology and neuroprotection, the full extent of the pharmacological landscape of 1,4-benzoxazepines remains to be charted. Future research will undoubtedly focus on the development of even more sophisticated and stereoselective synthetic routes, the elucidation of novel mechanisms of action, and the expansion of their therapeutic applications to address unmet medical needs. The rich history and promising future of 1,4-benzoxazepine derivatives ensure their continued prominence in the field of medicinal chemistry for years to come.
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Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992. [Link]
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Preclinical evaluation of bozepinib in bladder cancer cell lines: modulation of the NPP1 enzyme. PubMed, (2023). [Link]
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Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17024-17036. [Link]
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A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, (2023). [Link]
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One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry, (2025). [Link]
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Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, (2022). [Link]
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Synthesis of 1,4‐benzoxazepines 7. | Download Scientific Diagram. ResearchGate, (2021). [Link]
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Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. J-Global, (2006). [Link]
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One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. PMC, (2025). [Link]
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Synthesis of substituted benzo[b][3][9]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, (2020). [Link]
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Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. PubMed, (2012). [Link]
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Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar, (2015). [Link]
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Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[9][15]-hydride shift cyclization reaction. ResearchGate, (2014). [Link]
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Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC, (2014). [Link]
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Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, (2023). [Link]
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Heterocyclic compound. Wikipedia, (2024). [Link]
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Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed, (2024). [Link]
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Characteristic 1,4‐benzoxazepine compounds with anticancer activity. ResearchGate, (2023). [Link]
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A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central, (2015). [Link]
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Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT 1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. J-Global, (2006). [Link]
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1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals, (2014). [Link]
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Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut. PubMed, (1998). [Link]
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synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. PubMed, (2002). [Link]
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Syntheses of 1,4-Benzothiazepines and 1,4-Benzoxazepines via Cyclizations of 1-[2-Arylthio(oxy)ethyl]. ResearchGate, (2001). [https://www.researchgate.net/publication/11797893_Syntheses_of_14-Benzothiazepines_and_14-Benzoxazepines_via_Cyclizations_of_1-2-Arylthiooxyethyl]-5-benzotriazolyl-2-pyrrolidinones_and_3-Benzotriazolyl-2-2-arylthiooxyethyl-1-isoindolinones]([Link])
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Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][6][9][12]triazolo[1,5-a][3][9]diazepine and its c. Repository of the Academy's Library, (2021). [Link]
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Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][6][9][12]triazolo[1,5-a][3][9]diazepine and its cycloalkane and cycloalkene condensed analogues. RSC Advances, (2021). [Link]
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Methodological & Application
2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione synthesis protocols.
An In-Depth Guide to the Synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Authored by: A Senior Application Scientist
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The benzoxazepine core is present in various biologically active molecules, exhibiting a range of therapeutic properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step protocol but also the underlying scientific rationale for the experimental design.
Introduction and Scientific Background
The 1,4-benzoxazepine scaffold is a privileged heterocyclic system due to its presence in numerous compounds with diverse pharmacological activities, including anti-tumor, anti-HIV, and tranquilizing effects.[1] The synthesis of substituted benzoxazepines is therefore of considerable interest. The target molecule, 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, features an ethyl group at the 2-position, which can significantly influence its biological activity and pharmacokinetic profile.
The synthetic strategy outlined herein is a robust and adaptable method based on the cyclization of an N-acylated phenolic precursor. This approach offers a reliable pathway to the desired 1,4-benzoxazepine-3,5-dione core. The protocol is designed to be a self-validating system, with clear checkpoints and characterization steps to ensure the integrity of the intermediates and the final product.
Overall Synthetic Workflow
The synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione can be conceptualized as a two-stage process. The initial stage involves the formation of a key intermediate, an N-substituted salicylamide derivative. The second stage is an intramolecular cyclization to yield the target benzoxazepine-3,5-dione.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthesis Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
Stage 1: Synthesis of the Intermediate - N-(2-hydroxybenzoyl)-2-bromobutanamide
Rationale: This initial step involves the acylation of salicylamide with 2-bromobutyryl halide. The choice of a bromo-substituted acyl halide is crucial as the bromine atom will serve as a leaving group in the subsequent intramolecular cyclization step. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Salicylamide | C₇H₇NO₂ | 137.14 | 10 mmol | >98% |
| 2-Bromobutyryl bromide | C₄H₆Br₂O | 229.90 | 11 mmol | >97% |
| Pyridine | C₅H₅N | 79.10 | 20 mmol | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |
Protocol:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add salicylamide (10 mmol, 1.37 g) and anhydrous dichloromethane (50 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (20 mmol, 1.6 mL) to the suspension under stirring.
-
In a separate dropping funnel, dissolve 2-bromobutyryl bromide (11 mmol, 2.53 g) in anhydrous dichloromethane (50 mL).
-
Add the 2-bromobutyryl bromide solution dropwise to the salicylamide suspension at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, quench the reaction by adding 50 mL of 1 M HCl (aq).
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxybenzoyl)-2-bromobutanamide.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Stage 2: Intramolecular Cyclization to form 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Rationale: This crucial step involves a base-mediated intramolecular cyclization. The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the bromine atom to form the seven-membered ring of the benzoxazepine. The choice of a strong, non-nucleophilic base is important to promote the desired cyclization over competing side reactions.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| N-(2-hydroxybenzoyl)-2-bromobutanamide | C₁₁H₁₂BrNO₃ | 290.12 | 5 mmol | Crude from Stage 1 |
| Sodium Hydride (NaH) | NaH | 24.00 | 6 mmol | 60% dispersion in mineral oil |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous |
Protocol:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride in mineral oil (6 mmol, 0.24 g).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and carefully decant the hexane washes.
-
Add anhydrous tetrahydrofuran (20 mL) to the washed sodium hydride.
-
Dissolve the crude N-(2-hydroxybenzoyl)-2-bromobutanamide (5 mmol, 1.45 g) in anhydrous tetrahydrofuran (30 mL).
-
Slowly add the solution of the intermediate to the sodium hydride suspension at room temperature over 20 minutes.
-
After the addition, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent gradient (e.g., hexane/ethyl acetate).
Reaction Mechanism
The synthesis proceeds through a well-established mechanistic pathway involving nucleophilic acyl substitution followed by an intramolecular Williamson ether synthesis-type cyclization.
Caption: Proposed reaction mechanism for the synthesis.
Characterization Data (Expected)
The final product, 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, a quartet and a triplet for the ethyl group, a methine proton at the 2-position, and an NH proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the dione, aromatic carbons, and aliphatic carbons of the ethyl group and the heterocyclic ring. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₁NO₃, M.W. = 205.21). |
| IR Spec. | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), and C-O-C stretching. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Use of a more reactive acylating agent or a different base could be explored. |
| Low yield in Stage 2 | Incomplete cyclization or competing intermolecular reactions. | Use of a stronger base or higher reaction temperature. Ensure high dilution to favor intramolecular cyclization. |
| Impure final product | Presence of starting materials or byproducts. | Optimize the purification by column chromatography, trying different solvent systems. Recrystallization could also be attempted. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
2-Bromobutyryl bromide is corrosive and lachrymatory; handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.
-
Organic solvents are flammable; avoid open flames and sparks.
Conclusion
The protocol described provides a reliable and reproducible method for the synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The general nature of this synthetic route also allows for the preparation of a library of analogous compounds by varying the starting materials.
References
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Giraud, A., et al. (1995). Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Journal of Medicinal Chemistry, 38(20), 3983-3994. [Link]
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Aslam, M., et al. (2014). Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. Molecules, 19(9), 13654-13667. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 28(2), 631-638. [Link]
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FMS, F. M. S., & Kucsman, D. (2016). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. ResearchGate. [Link]
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Kim, H., et al. (2019). Synthesis of substituted benzo[b][3][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 17(3), 568-575. [Link]
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Tóth, G., et al. (2018). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[3][5]-hydride shift cyclization reaction. Beilstein Journal of Organic Chemistry, 14, 274-282. [Link]
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Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(19), 6371-6376. [Link]
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Application Notes & Protocols: A Foundational In Vitro Screening Cascade for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Authored by: Senior Application Scientist, Discovery Biology
Abstract
The 1,4-benzoxazepine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as anticancer, anti-inflammatory, and anticonvulsant agents.[1][2] This document provides a detailed, tiered approach for the initial in vitro characterization of a novel derivative, 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (hereafter referred to as BZD-E ). The protocols herein are designed for researchers, scientists, and drug development professionals to establish a foundational biological profile of BZD-E, focusing on cytotoxicity, mechanism of cell death, and potential target interaction. The workflow progresses from broad screening assays to more specific mechanistic studies, ensuring a logical and resource-efficient evaluation.
Introduction: The Rationale for a Tiered Screening Approach
In the early phases of drug discovery, efficiently characterizing a novel chemical entity is paramount.[3] A tiered or cascaded screening approach allows for rapid initial assessment of biological activity, followed by more complex, hypothesis-driven experiments for promising compounds. This strategy maximizes information yield while minimizing resource expenditure.
For a novel compound like BZD-E, which belongs to a pharmacologically active class of molecules, the initial questions are fundamental: Does it affect cell viability? If so, by what mechanism? And can we identify its molecular target? Our proposed workflow addresses these questions sequentially.
-
Tier 1: Primary Screening. Establishes whether BZD-E has a measurable effect on cell health and proliferation at pharmacologically relevant concentrations.
-
Tier 2: Mechanistic Elucidation. For compounds showing activity in Tier 1, these assays aim to understand the mode of action, distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and identifying pathways like apoptosis.[4]
-
Tier 3: Target Engagement. Once a mechanism is suggested, assays can be employed to identify or confirm the interaction of BZD-E with specific molecular targets, such as enzymes or receptors.
This document provides robust, self-validating protocols for each tier, complete with the scientific principles underpinning the experimental design.
Tier 1: Primary Screening - Cell Viability and Cytotoxicity Assays
The first step is to determine the compound's effect on cell viability. We will utilize two complementary assays: the MTT assay, which measures metabolic activity as a proxy for viability, and the LDH assay, which directly measures cytotoxicity through loss of membrane integrity.[5][6][7]
Workflow for Primary Cytotoxicity Screening
Caption: Tier 1 screening workflow for BZD-E.
Protocol 2.1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) and a non-cancerous cell line (e.g., HEK293) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of BZD-E in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[4] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Protocol 2.1) in a separate 96-well plate.
-
Controls: Include three sets of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the end of incubation.
-
Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound.
-
-
Supernatant Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100). Plot a dose-response curve to determine the IC₅₀.
Data Presentation: Tier 1
Summarize the calculated IC₅₀ values in a table for clear comparison.
| Cell Line | Assay Type | BZD-E IC₅₀ (µM) | Positive Control IC₅₀ (µM) (e.g., Doxorubicin) |
| MCF-7 (Breast Cancer) | MTT (Viability) | Experimental Value | 15.2 ± 1.8[5] |
| MCF-7 (Breast Cancer) | LDH (Cytotoxicity) | Experimental Value | Experimental Value |
| HCT116 (Colon Cancer) | MTT (Viability) | Experimental Value | Experimental Value |
| HCT116 (Colon Cancer) | LDH (Cytotoxicity) | Experimental Value | Experimental Value |
| HEK293 (Normal Kidney) | MTT (Viability) | Experimental Value | Experimental Value |
Tier 2: Mechanistic Elucidation - Apoptosis Assays
If BZD-E demonstrates significant cytotoxicity in Tier 1, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[8][9][10]
Apoptotic Signaling Cascade
Caption: Simplified overview of apoptotic signaling pathways.
Protocol 3.1: Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[8] The assay provides a luminogenic caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with BZD-E at concentrations around its IC₅₀ value for various time points (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®) and calculate the fold change in caspase activity compared to the vehicle control.
Protocol 3.2: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This assay differentiates between different stages of cell death.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with BZD-E at its IC₅₀ concentration for a time point determined by the caspase assay (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Sample Preparation: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Gate the cell populations to quantify:
-
Viable Cells: Annexin V-negative / PI-negative.
-
Early Apoptotic Cells: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.
-
Necrotic Cells: Annexin V-negative / PI-positive.
-
Tier 3: Target Engagement - Competitive Binding Assay
Identifying the direct molecular target of a novel compound is a critical step. Since many benzoxazepine and benzodiazepine derivatives interact with receptors or enzymes, a competitive binding assay is a suitable method to screen for such interactions.[11][12] This protocol describes a general, ELISA-based format.[13][14]
Principle of Competitive Binding
Caption: Competitive binding assay principle.
Protocol 4.1: ELISA-Based Competitive Receptor Binding Assay
Principle: This assay measures the ability of BZD-E to compete with a known, labeled ligand for binding to a specific receptor immobilized on a microplate. A decrease in the signal from the labeled ligand indicates that BZD-E is binding to the receptor.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with the purified receptor of interest (e.g., a specific GPCR or enzyme) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition Reaction: Wash the plate. Add a fixed concentration of a biotinylated or His-tagged ligand (at its K_d concentration) along with a serial dilution of BZD-E to the wells.
-
Incubation: Incubate for 2 hours at room temperature to allow binding to reach equilibrium.
-
Detection: Wash the plate thoroughly.
-
If using a biotinylated ligand, add HRP-conjugated streptavidin.
-
If using a His-tagged ligand, add an anti-His-HRP antibody.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition: Wash the plate. Add a chromogenic HRP substrate like TMB. Incubate until sufficient color develops (15-30 minutes).[13]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the concentration of BZD-E. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
-
Tse, C., et al. (2008). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
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Siddiqui, N., et al. (2007). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. PubMed. Retrieved from [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
-
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
-
Boster Bio. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Pharmacological Evaluation of Newer Substituted Benzoxazepine Derivatives as Potent Anticonvulsant Agents. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
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Al-Salahi, R., et al. (2011). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. In Vivo. Retrieved from [Link]
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Baker, P., et al. (2023). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. RSC Chemical Biology. Retrieved from [Link]
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Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
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Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro analysis of small-molecule inhibitors. Retrieved from [Link]
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Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and evaluation of some new substituted benzothiazepine and benzoxazepine derivatives as anticonvulsant agents. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[9][10]imidazo[1,2-d][5][9]oxazepine and Benzo[f]benzo[9][10]oxazolo[3,2-d][5][9]oxazepine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Al-Juboori, A. M. H. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports. Retrieved from [Link]
-
Yaremenko, V. D., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[5][11]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceuticals. Retrieved from [Link]
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Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. Retrieved from [Link]
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Yu, W., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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Ahmed, H., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[3]annulen-7-amine Analogues... Journal of Medicinal Chemistry. Retrieved from [Link]
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Il Farmaco. (2002). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[5][10]benzo[f]thiazepines. Retrieved from [Link]
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Zarganes-Tzitzikas, T., et al. (2016). 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. Molecules. Retrieved from [Link]
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- 13. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
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Cellular Characterization of Novel Benzoxazepine Analogs: A Workflow for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
An Application & Protocol Guide:
Abstract
This document provides a comprehensive framework for the initial cellular characterization of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, a compound for which extensive biological data is not yet publicly available. Given the known broad bioactivity of the 1,4-benzoxazepine scaffold, which is present in various CNS-active and anti-cancer agents, a systematic, tiered approach to cellular analysis is warranted. This guide presents a series of robust, validated cell-based assays designed to first establish a cytotoxicity profile and then to explore potential mechanisms of action, such as the induction of apoptosis. The protocols are designed for researchers in drug discovery and chemical biology to generate foundational data for this novel chemical entity.
Introduction: The Benzoxazepine Scaffold and Rationale for Screening
The 1,4-benzoxazepine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of compounds with diverse pharmacological activities. Derivatives have been investigated for their potential as anticonvulsants, anxiolytics, and more recently, as modulators of programmed cell death pathways in oncology research. The subject of this guide, 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (hereafter referred to as "BZ-Ethyl"), is a novel analog whose cellular effects have not been widely reported.
The primary objective of this application note is to propose a logical, multi-step workflow for its initial biological evaluation. The causality behind this tiered approach is critical:
-
Establish Foundational Viability: Before any mechanistic study, one must determine the concentration range at which BZ-Ethyl affects basic cellular health. Without this, interpreting data from more complex assays is impossible.
-
Formulate and Test a Hypothesis: Based on the activities of related structures, a primary hypothesis is that BZ-Ethyl may modulate cell viability through the induction of apoptosis. We will therefore focus on assays that measure key markers of this process.
This guide provides the detailed protocols to execute this strategy, complete with the necessary controls to ensure data integrity and trustworthiness.
Logical Workflow for Compound Characterization
The following diagram illustrates the proposed tiered approach for evaluating the cellular effects of BZ-Ethyl.
Caption: A tiered workflow for characterizing novel compounds.
Materials and Reagents
This section consolidates the key materials required for the protocols described. Specific manufacturer part numbers are provided as examples and equivalents may be substituted.
| Reagent/Material | Recommended Supplier | Example Catalog No. | Purpose |
| BZ-Ethyl (>98% purity) | Chemical Supplier | N/A | Test Compound |
| Dimethyl Sulfoxide (DMSO), Hybri-Max™ | Sigma-Aldrich | D2650 | Compound Solubilization |
| HeLa or A549 Cell Line | ATCC | CCL-2 / CRM-CCL-185 | Human cancer cell lines for screening |
| DMEM, high glucose, GlutaMAX™ | Gibco (Thermo) | 10566016 | Cell Culture Medium |
| Fetal Bovine Serum (FBS), Qualified | Gibco (Thermo) | 26140079 | Medium Supplement |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco (Thermo) | 15140122 | Antibiotic |
| Trypsin-EDTA (0.25%) | Gibco (Thermo) | 25200056 | Cell Dissociation |
| CellTiter 96® AQueous One Solution (MTS) | Promega | G3580 | Cell Viability Assay |
| Caspase-Glo® 3/7 Assay System | Promega | G8090 | Apoptosis Assay |
| Staurosporine | Sigma-Aldrich | S4400 | Positive Control for Apoptosis |
| 96-well clear-bottom, white-walled assay plates | Corning | 3610 | Luminescence/Fluorescence Assays |
| 96-well flat-bottom tissue culture plates | Corning | 3596 | Cell Culture and Viability Assay |
Experimental Protocols
Protocol 3.1: Determining Cytotoxicity using an MTS-Based Cell Viability Assay
Scientific Rationale: The MTS assay is a colorimetric method for assessing cell viability. The assay measures the metabolic activity of cells; viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product, which is quantifiable by absorbance. This initial screen is crucial to identify the effective concentration range of BZ-Ethyl and to establish a non-lethal dose for subsequent mechanistic experiments.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HeLa or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of BZ-Ethyl in 100% DMSO.
-
Perform a serial dilution series in culture medium to prepare 2X final concentrations. A common 8-point dilution series might be 200 µM, 66.6 µM, 22.2 µM, down to 0.09 µM.
-
Include a "vehicle control" (e.g., 0.5% DMSO in medium) and a "no-treatment control" (medium only).
-
-
Cell Treatment:
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final DMSO concentration of ≤0.5%.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTS Assay Execution:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.
-
Incubate for 2-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability (%) against the log of the BZ-Ethyl concentration and fit a sigmoidal dose-response curve to calculate the EC₅₀ value.
-
Protocol 3.2: Measuring Apoptosis Induction via Caspase-3/7 Activity
Scientific Rationale: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptotic cell death. The Caspase-Glo® 3/7 Assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity. This assay provides direct evidence of apoptotic pathway activation.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed 10,000 cells per well in a 96-well, white-walled, clear-bottom plate in a volume of 100 µL. Allow cells to attach overnight.
-
Treat cells with BZ-Ethyl at concentrations determined from the MTS assay (e.g., 0.5x, 1x, 2x, and 5x the calculated EC₅₀).
-
Include a vehicle control (0.5% DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubate for a relevant time course (e.g., 6, 12, or 24 hours).
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the fold-change in caspase activity relative to the vehicle control.
-
Plot the fold-change against the compound concentration to observe the dose-dependent activation of apoptosis.
-
Hypothetical Apoptosis Signaling Pathway
The following diagram illustrates a simplified, generic intrinsic apoptosis pathway that could be activated by a novel compound like BZ-Ethyl, leading to the activation of Caspase-3.
Caption: A generic intrinsic apoptosis signaling cascade.
Data Interpretation and Next Steps
The successful execution of these protocols will yield a foundational dataset for BZ-Ethyl.
Expected Outcomes:
| Assay | Primary Metric | Interpretation |
| MTS Viability | EC₅₀ | The concentration of BZ-Ethyl that reduces cell viability by 50%. Establishes potency and guides dosing. |
| Caspase-3/7 Glo | Fold-Change | A dose-dependent increase in luminescence indicates that the observed cytotoxicity is mediated by apoptosis. |
Next Steps (Tier 3):
If the Caspase-3/7 assay is positive, the mechanism can be further confirmed by:
-
Western Blot Analysis: Probe for the cleavage of Poly (ADP-ribose) polymerase (PARP), a direct substrate of Caspase-3. The appearance of the cleaved PARP fragment is a hallmark of apoptosis.
-
Annexin V/PI Staining: Use flow cytometry to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V/PI positive).
These follow-up experiments provide orthogonal validation of the initial findings, building a robust and trustworthy biological profile for this novel compound.
References
-
D.S. Rawat, et al. (2018). Recent advances in the medicinal chemistry of 1,4-benzoxazepine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Reddy, T.S., et al. (2010). Synthesis and evaluation of novel 1,4-benzoxazepine derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Alnemri, E. S., et al. (1996). Human ICE/CED-3 protease nomenclature. Cell. Available at: [Link]
Application Notes and Protocols: Preclinical Evaluation of Novel Benzoxazepine Derivatives in Rodent Models
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Benzoxazepine Scaffolds
The benzoxazepine core structure is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of pharmacologically active compounds. While the specific molecule, 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, is not extensively characterized in publicly available literature, its structural class is associated with significant activity within the central nervous system (CNS). Derivatives of benzoxazepine have been investigated for their anxiolytic, anticonvulsant, antidepressant, and antipsychotic properties. This activity is often attributed to their ability to modulate key neurotransmitter systems, including the GABAergic and glutamatergic pathways.
These application notes provide a comprehensive framework for the preclinical evaluation of novel benzoxazepine derivatives, using established rodent models to elucidate their potential therapeutic effects. The protocols outlined below are designed to be robust and reproducible, providing researchers with the necessary tools to conduct thorough in vivo characterization.
Part 1: Initial Pharmacokinetic and Safety Profiling
A foundational step in the preclinical assessment of any new chemical entity is to understand its pharmacokinetic (PK) profile and establish a preliminary safety and tolerability window. These data are critical for designing meaningful pharmacodynamic (PD) and efficacy studies.
Single Ascending Dose (SAD) Study for Tolerability
Rationale: The SAD study is designed to determine the maximum tolerated dose (MTD) and to identify any acute toxicities associated with the test compound. This is achieved by administering progressively higher doses to different cohorts of animals and observing for adverse clinical signs.
Protocol:
-
Animal Model: Naive male and female Sprague-Dawley rats (8-10 weeks old) are recommended due to their extensive use in toxicological studies.
-
Acclimation: Animals should be acclimated to the facility for at least 7 days prior to dosing.
-
Dosing:
-
The test compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer the compound via the intended clinical route (e.g., oral gavage).
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 5, 10, 30, 100 mg/kg).
-
A vehicle control group must be included.
-
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any convulsive behaviors.
-
Measure body weight and food/water intake daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10% loss in body weight.
Pharmacokinetic (PK) Study
Rationale: The PK study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is essential for determining the dosing regimen for subsequent efficacy studies.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (cannulated, if serial blood sampling is required).
-
Dosing: Administer a single dose of the test compound (a dose well below the MTD) via the intended route (e.g., oral and intravenous to determine bioavailability).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis:
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Interpretation: Calculate key PK parameters as summarized in the table below.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| F% | Bioavailability (if IV data is available) |
Part 2: Efficacy and Pharmacodynamic Studies
Based on the structural class, novel benzoxazepine derivatives should be screened for anxiolytic, anticonvulsant, and antidepressant-like activities.
Assessment of Anxiolytic-like Activity
Rationale: Many CNS-active compounds, particularly those modulating GABAergic systems, exhibit anxiolytic properties. The Elevated Plus Maze (EPM) is a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents.
Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two closed arms.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer the test compound or vehicle control 30-60 minutes prior to the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.
Diagram 1: Experimental Workflow for EPM
Caption: Putative mechanism of action via GABAergic modulation.
Further Mechanistic Studies:
-
Receptor Binding Assays: To determine the binding affinity of the compound to a panel of CNS receptors (e.g., GABA-A, serotonin, dopamine receptors).
-
Electrophysiology: To measure the effects of the compound on neuronal activity, for example, using patch-clamp recordings in brain slices.
Conclusion
The protocols and framework detailed in these application notes provide a robust starting point for the preclinical in vivo evaluation of novel benzoxazepine derivatives. By systematically assessing the pharmacokinetic profile, safety, and efficacy in validated animal models, researchers can effectively characterize the therapeutic potential of these compounds and identify promising candidates for further development.
References
-
Principles of Preclinical Drug Development. Source: National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]
-
The Elevated Plus-Maze Test for Measuring Anxiety in the Mouse. Source: Journal of Visualized Experiments (JoVE). URL: [Link]
-
Animal Models of Seizures and Epilepsy. Source: National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. Source: Journal of Visualized Experiments (JoVE). URL: [Link]
-
Pharmacokinetics and Pharmacodynamics in Drug Development. Source: Merck Manuals. URL: [Link]
Application Notes and Protocols for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Introduction
This document provides detailed guidelines for the safe handling and storage of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (CAS No. 175136-47-7). As a novel research chemical, comprehensive toxicological and hazard data are not yet fully available. Therefore, it is imperative to treat this compound with the utmost caution, assuming it to be hazardous until proven otherwise.[1] These protocols are designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain the integrity of the compound.
The core principle of these guidelines is risk minimization through a combination of engineering controls, personal protective equipment (PPE), and rigorous standard operating procedures. The benzoxazepine scaffold is a core component in various bioactive compounds, and while this suggests potential utility, it also underscores the need for careful handling.[2]
Compound Identification and Hazard Assessment
-
Chemical Name: 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
-
CAS Number: 175136-47-7
-
Molecular Formula: C11H11NO3
-
Structure: (A structural representation would be included in a formal document)
Hazard Assessment: In the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted based on the chemical structure and general principles for handling novel compounds.[1][3] The structure contains a heterocyclic benzoxazepine nucleus and dione functional groups. While specific data is lacking, related heterocyclic compounds can exhibit a range of biological activities and potential toxicities.[2][4] Therefore, it is prudent to assume the compound may be an irritant, potentially toxic, and may have unknown long-term health effects.[1] All handling should occur with the assumption that the compound is hazardous.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[5][6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended).[1] Check for compatibility if using solvents. | Prevents dermal absorption, which is a common route of exposure for organic molecules.[8] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield if there is a significant splash hazard.[1][7] | Protects against splashes of the compound in solid or solution form, which could cause serious eye irritation or damage.[7] |
| Body Protection | A fully fastened laboratory coat (flame-resistant if working with flammable solvents).[1] Consider a chemical-resistant apron for larger quantities. | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | Not typically required for handling small quantities of non-volatile solids. However, if creating aerosols or dust, work must be done in a certified chemical fume hood.[5] | A fume hood provides primary containment to prevent inhalation of airborne particles. |
Laboratory Environment and Engineering Controls
The primary defense against exposure is to handle the compound within a controlled environment.
-
Ventilation: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation risk.[1][5]
-
Designated Area: Establish a designated area within the laboratory for handling 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. This area should be clearly marked with signage indicating that a potentially hazardous compound is in use.[1]
-
Safety Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and that all personnel are trained in their use.[5][10]
Storage Guidelines
Proper storage is crucial for both safety and maintaining the chemical integrity of the compound.[11]
| Parameter | Condition | Rationale |
| Temperature | Store in a cool, dry place.[1] Recommended storage is in a refrigerator at 2-8°C for long-term stability.[11][12] For solutions in solvents like DMSO, storage at -20°C is advisable to slow degradation.[13] | Lower temperatures reduce the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical, especially if the compound is found to be sensitive to air or moisture. | Minimizes oxidation and hydrolysis.[12] |
| Light | Protect from light by storing in an amber vial or an opaque container.[11][14] | Many organic compounds are light-sensitive and can undergo photochemical degradation.[11] |
| Container | Store in a tightly sealed, clearly labeled container. The label should include the compound name, CAS number, date received, and any known hazards.[1][11] | Prevents contamination and ensures proper identification. |
| Segregation | Store away from strong oxidizing agents, strong acids, and strong bases.[11][15] | Avoids potentially hazardous chemical reactions. |
| Secondary Containment | The primary container should be placed within a leak-proof secondary container to contain any potential spills.[1] | Provides an additional barrier in case of primary container failure. |
Handling Protocols
Receiving and Unpacking
The process of receiving and unpacking chemicals is a critical control point for preventing contamination and exposure.
Caption: Workflow for safely receiving and unpacking the compound.
Weighing the Compound (Solid)
-
Preparation: Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure. Decontaminate the balance surface before and after use.
-
PPE: Wear double nitrile gloves, a lab coat, and safety goggles.
-
Procedure: a. Place a weigh boat on the balance and tare. b. Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid creating dust. c. Once the desired weight is obtained, securely close the primary container. d. Record the final weight. e. Proceed immediately to the dissolution step within the fume hood.
-
Cleanup: Wipe the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated chemical waste container.
Preparing Stock Solutions
-
Solvent Selection: Use a high-purity, appropriate solvent (e.g., DMSO, DMF, Ethanol). The choice of solvent will depend on the experimental requirements and the compound's solubility.
-
PPE: Full PPE as described in Section 2 is required.
-
Procedure (in a fume hood): a. Weigh the required amount of the compound as described in Protocol 5.2. b. Add the solvent to the weighing vessel containing the compound. c. Gently swirl or vortex the solution until the solid is completely dissolved. Sonication may be used if necessary, but ensure the container is sealed to prevent aerosol generation. d. Transfer the solution to a labeled, sterile storage vial (amber glass is recommended).[11] e. The label should include: Compound Name, Concentration, Solvent, Date of Preparation, and Preparer's Initials.
-
Storage: Store the stock solution according to the guidelines in Section 4. For solutions in solvents like DMSO, it is best practice to aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[14]
Emergency Procedures
A clear and practiced emergency plan is essential.[5][10]
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High-throughput screening of 1,4-benzoxazepine libraries
Application Note & Protocol
Topic: High-Throughput Screening of 1,4-Benzoxazepine Libraries for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,4-benzoxazepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, neuroprotective, and anti-inflammatory agents.[1][2][3] Its unique seven-membered heterocyclic structure provides a three-dimensional framework ideal for creating diverse and complex molecular libraries. High-Throughput Screening (HTS) is an indispensable methodology for rapidly interrogating large chemical libraries to identify active "hits" against a biological target.[4] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to designing and executing a successful HTS campaign for 1,4-benzoxazepine libraries. We delve into the causality behind experimental choices, from assay development and validation to data analysis and hit confirmation, ensuring a robust and self-validating workflow.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that systematically funnels a large library of compounds down to a small number of validated, high-quality hits. Each stage is designed to rigorously test the compounds while efficiently eliminating false positives and negatives.
Caption: Gq-coupled GPCR signaling pathway leading to calcium release.
An antagonist identified through screening would block the GPCR, preventing this cascade and thus abrogating the fluorescent signal generated by the release of Ca²⁺ from the Endoplasmic Reticulum.
Troubleshooting Common HTS Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Z'-factor (<0.5) | 1. High variability in control wells.2. Low signal-to-background ratio.3. Inconsistent liquid handling. | 1. Optimize cell density, incubation times, and reagent concentrations.2. Increase agonist concentration or use a brighter detection reagent.3. Calibrate and maintain automated liquid handlers. |
| High False Positive Rate | 1. Promiscuous inhibitors in the library.2. Compounds interfere with the detection method (e.g., autofluorescence).3. Assay is sensitive to compound aggregation. | 1. Implement rigorous counter-screens and filter known PAINS (Pan-Assay Interference Compounds).<[5]br>2. Run a pre-read of the compound plate to flag fluorescent compounds. Use a different detection technology (e.g., TR-FRET, luminescence).3. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| Poor Hit Confirmation Rate | 1. Compound degradation in library plates.2. Low-purity compounds in the original library.3. Primary hit was a statistical anomaly. | 1. Ensure proper storage of library plates (-20°C or -80°C).2. Confirm purity and identity of the re-ordered powder.3. Increase the stringency of the primary hit selection criteria (e.g., >5 standard deviations from the mean). |
Conclusion
is a powerful engine for identifying novel therapeutic leads. Success, however, is not merely a matter of automation. It is built upon a foundation of meticulous assay validation, rigorous data analysis, and a scientifically sound hit confirmation strategy. By understanding the causality behind each step—from ensuring library quality to deploying intelligent counter-screens—researchers can navigate the complexities of HTS to uncover compounds with true therapeutic potential, transforming a privileged scaffold into a promising clinical candidate.
References
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Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC, National Institutes of Health (NIH). Available at: [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC, National Institutes of Health (NIH). Available at: [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available at: [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Available at: [Link]
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GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
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Recent progress in assays for GPCR drug discovery. Physiological Reviews. Available at: [Link]
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Fluorescence-Based Assays. Springer Nature Experiments. Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. RSC Publishing. Available at: [Link]
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Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]
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Characteristic 1,4‐benzoxazepine compounds with anticancer activity. ResearchGate. Available at: [Link]
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Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC, National Institutes of Health (NIH). Available at: [Link]
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Diversity-Oriented Synthesis of Benzo[ f]o[6][7]xazepine-, 2 H-Chromene-, and 1,2-Dihydroquinoline-Fused Polycyclic Nitrogen Heterocycles under Microwave-Assisted Conditions. PubMed. Available at: [Link]
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DNA-Encoded Library Screening Identifies Benzo[b]o[6][7]xazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Available at: [Link]
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High-Throughput Screening Data Analysis. Basicmedical Key. Available at: [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. Available at: [Link]
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Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. PubMed. Available at: [Link]
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Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
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Scheme 1. Synthesis ofb[6][7]enzooxazepines 7-25. ResearchGate. Available at: [Link]
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Synthesis of substituted benzo[b]o[6][7]xazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]
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What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. Available at: [Link]
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Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Oxford Academic. Available at: [Link]
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A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed. Available at: [Link]
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CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. PMC, National Institutes of Health (NIH). Available at: [Link]
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Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries. Sloan Kettering Institute. Available at: [Link]
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Application Notes & Protocols: Evaluating 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione as a Novel Chemical Probe
Prepared by: Gemini, Senior Application Scientist
Foreword: The Rationale for a New Probe
The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2] Derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways, making this chemical class a fertile ground for the discovery of new therapeutic agents and research tools.[2][3]
This document concerns 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (hereafter designated BXO-4E2 ), a novel, uncharacterized member of this family. Its potential to modulate biological systems makes it an intriguing candidate for development into a chemical probe. A chemical probe is a highly selective small molecule designed not as a drug, but as a tool to ask specific mechanistic questions about a protein's function in complex biological systems.[4][5]
This guide provides a comprehensive, tiered framework for the systematic evaluation of BXO-4E2, designed for researchers in chemical biology and drug discovery. We will proceed from foundational characterization through cellular phenotyping to direct target engagement and validation, establishing a rigorous, self-validating workflow to determine if BXO-4E2 can serve as a reliable chemical probe.
Part 1: Foundational Physicochemical Characterization
Before any biological investigation, the fundamental properties of the probe candidate must be unequivocally established. An impure or insoluble compound can lead to misleading and irreproducible results.[4]
Core Principle: The compound you test must be the compound you think it is, and it must be sufficiently soluble in your assay buffer to exert its effect.
Protocol 1: Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve BXO-4E2 in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Inject onto a C18 reverse-phase column.
-
Run a gradient of water and acetonitrile (both containing 0.1% formic acid) over 15-20 minutes.
-
Monitor absorbance at 254 nm and 280 nm.
-
Validation: The sample should show a single major peak, with purity calculated to be >95% by area under the curve.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utilize the same chromatographic conditions as above.
-
Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer.
-
Validation: The mass spectrum of the major peak should correspond to the expected mass of BXO-4E2 ([M+H]⁺ or [M+Na]⁺). The molecular weight of C₁₁H₁₁NO₃ is 205.21 g/mol .
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5 mg of BXO-4E2 in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: The observed chemical shifts, integrations, and coupling patterns must be consistent with the structure of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. The spectra should be free of significant impurity peaks.
-
Protocol 2: Kinetic Aqueous Solubility Assessment
-
Prepare a 10 mM stock solution of BXO-4E2 in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Add phosphate-buffered saline (PBS), pH 7.4, to each well to a final DMSO concentration of 1-2%. Mix vigorously.
-
Incubate at room temperature for 1-2 hours.
-
Measure the turbidity (a sign of precipitation) of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.
-
Validation: The kinetic solubility is the highest concentration that does not show significant precipitation compared to a DMSO-only control. This value is critical for designing subsequent cellular assays to avoid artifacts from compound precipitation.
| Property | Expected Value / Standard | Purpose |
| Purity (HPLC) | > 95% | Ensures observed effects are due to the compound of interest. |
| Identity (LC-MS) | Observed [M+H]⁺ matches theoretical | Confirms chemical identity. |
| Structure (NMR) | Spectrum consistent with structure | Unambiguously verifies the chemical structure. |
| Kinetic Solubility | Determine in µM | Defines the maximum concentration for reliable use in aqueous assays. |
Part 2: Cellular Phenotyping – Establishing a Biological Footprint
The initial goal is to determine if BXO-4E2 elicits a robust and reproducible phenotype in a relevant cellular model. Based on the known activities of the benzoxazepine class, we hypothesize an antiproliferative effect in cancer cells.[1][2]
Caption: Workflow for initial cellular screening of BXO-4E2.
Protocol 3: Antiproliferative Activity using CCK-8 Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 3,000-8,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of BXO-4E2 in culture medium, starting from a top concentration well below its measured aqueous solubility (e.g., 100 µM down to ~50 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-3 hours until the vehicle control wells turn a distinct orange color.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with BXO-4E2 at concentrations corresponding to 1X and 5X the determined GI₅₀ value for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Part 3: Target Engagement – Bridging Compound to Target
A key criterion for a chemical probe is demonstrating that it physically interacts with its intended target within the complex environment of a living cell.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm such engagement.
Caption: Conceptual workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 5: Intact Cell CETSA for Target Engagement
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat with BXO-4E2 at a high concentration (e.g., 10-20X GI₅₀) or vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Fractionation: Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Analysis: Transfer the supernatant (soluble fraction) to a new tube. Analyze the protein levels of a suspected target (e.g., a key apoptosis regulator like PARP or a caspase, based on literature for similar compounds[7]) by Western blotting.
-
Data Interpretation: Plot the band intensity for the target protein against the temperature for both vehicle- and BXO-4E2-treated samples. A rightward shift in the melting curve for the BXO-4E2-treated sample indicates thermal stabilization and therefore direct target engagement.
Part 4: Biochemical Validation and Selectivity
The final step is to prove that BXO-4E2 directly modulates the function of its identified target protein in a purified, cell-free system. This confirms the mechanism of action and allows for selectivity profiling.
Protocol 6: In Vitro Target Activity Assay (Hypothetical: Caspase-3)
Assuming CETSA and other methods identify Caspase-3 as a direct target:
-
Reagents: Obtain recombinant active human Caspase-3 and its fluorogenic substrate, Ac-DEVD-AMC.
-
Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES, 10 mM DTT, 1 mM EDTA, pH 7.5).
-
Compound Preparation: Perform a serial dilution of BXO-4E2 in assay buffer.
-
Reaction: In a black 96-well plate, add:
-
Assay Buffer
-
BXO-4E2 or vehicle control
-
Recombinant Caspase-3 enzyme
-
-
Incubation: Incubate for 15-30 minutes at room temperature to allow for binding.
-
Initiation: Add the Ac-DEVD-AMC substrate to all wells to initiate the reaction.
-
Measurement: Immediately measure the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) over time using a kinetic plate reader.
-
Analysis: Calculate the reaction rate (V) for each concentration. Plot the percent inhibition relative to the vehicle control against the log of BXO-4E2 concentration to determine the biochemical IC₅₀.
Next Steps: Selectivity Profiling To qualify as a high-quality probe, BXO-4E2 should be tested in similar biochemical assays against other related proteins (e.g., Caspase-8, Caspase-9) to demonstrate selectivity for its primary target. A probe should ideally be at least 30-fold more potent against its intended target than against related off-targets.[5]
Conclusion: Building a Case for a Chemical Probe
This document outlines a rigorous, multi-tiered strategy for the evaluation of a novel compound, 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (BXO-4E2) , as a potential chemical probe. By systematically confirming its physicochemical properties, defining its cellular phenotype, demonstrating direct target engagement in cells, and validating its mechanism in a biochemical context, a researcher can build a robust and compelling case. The successful execution of these protocols would not only characterize BXO-4E2 but also provide a powerful new tool for the scientific community to investigate specific biological pathways with precision.
References
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Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][8]imidazo[1,2-d][1][2]oxazepine and Benzo[f]benzo[2][8]oxazolo[3,2-d][1][2]oxazepine Derivatives. (2022). Journal of the Brazilian Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6OMPrYxiKKyd_pitPJ7mH7aM6qF_WGcSpJN0A3XlWaKn_8KgiioKqNPF81zL9V2XYqRw9CFluH7LaoT5hhxfNtYUSD218eaqaUqyvcVXqCYHTpN3zBmwJV35O2r47K7L2zJlQgJ-MGwkH4OYjTbcVQM491yPSHrEDlw==]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Welcome to the technical support center for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimentation. As a compound with inherent low aqueous solubility, its successful application in in vitro and in vivo studies hinges on proper handling and formulation. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) about Initial Compound Handling
Question 1: What are the initial physicochemical properties of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione that I should be aware of?
Answer: While specific experimental solubility data for this exact molecule is not extensively published, its structure—a substituted benzoxazepine dione—suggests it is a hydrophobic, poorly water-soluble compound.[1][2] Compounds of this nature are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, meaning their absorption and bioavailability are limited by their low solubility.[3][4] Therefore, you should anticipate the need for solubility enhancement techniques from the outset.
Question 2: What is the best solvent for creating a high-concentration stock solution?
Answer: For initial stock solutions, a strong, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for dissolving hydrophobic compounds for in vitro screening.[5][6] Ethanol is another viable option.[5]
-
Expert Insight: Always start by preparing a high-concentration stock (e.g., 10-100 mM) in 100% DMSO.[7] This minimizes the volume of organic solvent introduced into your aqueous experimental system, which is crucial for preserving cell health and assay integrity. The final concentration of DMSO in your cell culture medium should ideally be less than 0.5% to avoid cytotoxicity.[8]
Question 3: I've dissolved the compound in DMSO, but it precipitates immediately when I add it to my aqueous buffer or cell culture medium. What's happening?
Answer: This phenomenon, known as "crashing out," is a classic sign of a compound exceeding its aqueous solubility limit.[7] When the DMSO stock is diluted into the aqueous medium, the solvent environment rapidly changes from organic to aqueous. The compound, which is insoluble in water, can no longer stay in solution and precipitates.
Causality Explained: The core issue is the large polarity difference between your stock solvent (DMSO) and your final medium (e.g., PBS, cell culture media). The key is to manage this transition carefully and ensure the final concentration does not surpass the compound's maximum aqueous solubility.
Part 2: Troubleshooting Guide - From Precipitation to Clear Solutions
This section provides structured guidance to diagnose and solve solubility problems during your experiments.
Issue 1: Immediate Precipitation in Aqueous Media
SYMPTOM: A visible precipitate (cloudiness, crystals, or film) forms instantly upon adding the DMSO stock solution to your aqueous experimental medium.
DIAGNOSIS: The final concentration of the compound is too high for its solubility in the aqueous medium.
SOLUTIONS:
-
Reduce the Final Concentration: The most straightforward solution is to lower the working concentration of the compound.[7]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise or serial dilution.[7] This gradual change in solvent composition can sometimes prevent shocking the compound out of solution.
-
Optimize Solvent Addition: Add the stock solution dropwise into the vortexing aqueous medium. This rapid dispersion can help prevent localized areas of high concentration that initiate precipitation.[7]
-
Use Pre-Warmed Media: For cell-based assays, always add the compound to media pre-warmed to 37°C. Solubility often increases with temperature.[7][9]
Issue 2: Delayed Precipitation in the Incubator
SYMPTOM: The prepared medium containing the compound is initially clear, but a precipitate forms after several hours or days at 37°C.
DIAGNOSIS: This could be due to several factors, including compound instability, changes in media pH over time, or the final concentration being at a metastable supersaturated state.[10]
SOLUTIONS:
-
Assess Compound Stability: The compound may be degrading into less soluble byproducts. Consider preparing fresh media more frequently.[7]
-
Monitor Media pH: Cellular metabolism can acidify the culture medium. If your compound's solubility is pH-dependent, this change can cause it to precipitate.[7] Monitor the media color (if it contains phenol red) and change it as needed.
-
Incorporate Solubilizing Excipients: For persistent issues, using excipients to create a more stable formulation is the next logical step.
Part 3: Advanced Solubility Enhancement Protocols
If basic troubleshooting fails, the following advanced techniques, which modify the formulation to increase solubility, should be employed.
Protocol 1: Determining Maximum Aqueous Solubility
Objective: To find the highest concentration of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione that remains soluble in your specific experimental medium.
Methodology:
-
Prepare Stock: Create a 100 mM stock solution in 100% DMSO. Ensure complete dissolution using vortexing and brief sonication if necessary.[7]
-
Serial Dilutions: Prepare a series of dilutions of the stock solution directly into your pre-warmed (37°C) experimental medium (e.g., DMEM + 10% FBS). Aim for final concentrations ranging from 1 µM to 200 µM.
-
Initial Observation: Immediately after preparation, visually inspect each dilution for turbidity or precipitate.
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration matching your longest experiment (e.g., 72 hours).[7]
-
Final Assessment: After incubation, examine the solutions again, both visually and under a microscope, for any signs of precipitation. The highest concentration that remains perfectly clear is your working maximum soluble concentration.
Protocol 2: Using Co-Solvents and Surfactants
Objective: To increase solubility by modifying the properties of the aqueous medium.
Causality: Co-solvents like PEG400 or surfactants like Tween® 80 can increase the solubility of hydrophobic compounds.[8][11] Surfactants, above their critical micelle concentration, form micelles that can encapsulate the hydrophobic drug, keeping it dispersed in the aqueous phase.[12][13]
Methodology:
-
Co-Solvent Selection: Common co-solvents for in vivo studies include Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), and ethanol. For in vitro work, surfactants are often more suitable.
-
Formulation Preparation:
-
Tween® 80 Example: Prepare your experimental medium containing a low concentration of Tween® 80 (e.g., 0.1% - 0.5%).
-
Add the DMSO stock of your compound to this surfactant-containing medium.
-
-
Re-evaluate Solubility: Repeat the solubility determination protocol (Protocol 1) using this new formulation to see if the maximum soluble concentration has increased.
Data Summary Table:
| Formulation Component | Purpose | Typical Concentration Range (in vitro) | Key Considerations |
| DMSO | Primary stock solvent | < 0.5% | Potential for cell toxicity at higher concentrations. |
| PEG400 | Co-solvent | 1-10% | Primarily for in vivo formulations; can affect cell behavior. |
| Tween® 80 / Polysorbate 80 | Non-ionic surfactant | 0.01-1% | Forms micelles to solubilize the compound.[12] |
| Cyclodextrins (e.g., HP-β-CD) | Complexing agent | 1-5% | Forms inclusion complexes to shield the hydrophobic molecule from water.[6][14] |
Protocol 3: Utilizing Cyclodextrin Complexation
Objective: To enhance solubility through the formation of an inclusion complex.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our target compound, effectively shielding the hydrophobic parts from water and increasing apparent solubility.[14]
Methodology:
-
Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous medium to create a stock solution (e.g., 10-20% w/v).
-
Complexation:
-
Slowly add the concentrated DMSO stock of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione to the vortexing cyclodextrin solution.
-
Allow the mixture to stir at room temperature for 1-4 hours to facilitate complex formation.
-
-
Sterilization & Use: Sterilize the final formulation by filtering through a 0.22 µm filter. Use this complexed solution for your experiments.
Part 4: Diagrams and Workflows
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation.
Solubility Enhancement Strategy Flow
Caption: Workflow for selecting a solubility enhancement strategy.
References
-
Jain, A. et al. (2011). Drug Solubility: Importance and Enhancement Techniques. International Scholarly Research Notices. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Yadav, P. et al. (2023). Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]
-
Kasimedu, S. (2015). A review on solubility enhancement techniques. SciSpace. Available at: [Link]
-
Drug Delivery Leader. (2022). 5 Novel Techniques For Solubility Enhancement. Drug Delivery Leader. Available at: [Link]
-
Gee, K. et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]
-
Li, M. et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
-
Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. Available at: [Link]
-
Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]
-
Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology. Available at: [Link]
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- 1. 5 Novel Techniques For Solubility Enhancement [drugdeliveryleader.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. scispace.com [scispace.com]
- 11. kinampark.com [kinampark.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione synthesis.
Welcome to the technical support center for the synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route and overcome common experimental hurdles.
Introduction: The Synthetic Pathway
The synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is typically achieved through a two-step process. The first step involves the condensation of salicylamide with an ethyl 2-bromo-2-ethylbutanoate. This is followed by an intramolecular cyclodehydration of the resulting 2-(o-carbamoylphenoxy)alkanoic acid intermediate using acetic anhydride.[1] This guide will address potential issues in both of these critical steps.
Caption: Synthetic workflow for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
Part 1: Troubleshooting the Condensation Reaction (Step 1)
The initial condensation is a variation of the Williamson ether synthesis, where the phenoxide of salicylamide acts as a nucleophile.
Frequently Asked Questions (FAQs) - Step 1
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes?
A1: Low or no conversion in a Williamson ether synthesis can often be attributed to several factors:
-
Ineffective Deprotonation of Salicylamide: The phenolic hydroxyl group of salicylamide must be deprotonated to form the nucleophilic phenoxide. Ensure you are using a sufficiently strong base. While weaker bases like potassium carbonate can be used, stronger bases such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF are often more effective.[2]
-
Choice of Solvent: The use of polar aprotic solvents like DMF or THF is crucial as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive. Protic solvents (e.g., ethanol, water) will protonate the phenoxide, reducing its nucleophilicity.[2]
-
Reaction Temperature: While some Williamson ether syntheses proceed at room temperature, heating may be necessary to drive the reaction to completion, typically in the range of 50-100 °C.[2]
-
Steric Hindrance: Although the reaction involves a primary-like phenolic nucleophile, the electrophile, ethyl 2-bromo-2-ethylbutanoate, is sterically hindered. This can slow down the SN2 reaction rate.
Q2: I am observing significant formation of side products. What are they and how can I minimize them?
A2: The most common side reaction is the E2 elimination of the alkyl halide, especially with sterically hindered substrates, which leads to the formation of an alkene.[2] In this specific reaction, other potential side products include C-alkylation of the salicylamide ring and N-alkylation of the amide.
-
To Minimize Elimination:
-
Use a less hindered base if possible, although this may reduce the rate of the desired reaction.
-
Control the reaction temperature; higher temperatures can favor elimination.
-
-
To Minimize C- and N-Alkylation:
-
The phenoxide is generally a softer nucleophile than the amide nitrogen, favoring O-alkylation. However, ensuring complete deprotonation of the phenol before adding the alkyl halide can help.
-
Troubleshooting Guide - Step 1
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of salicylamide. | Use a stronger base like NaH in an anhydrous polar aprotic solvent (DMF or THF). |
| Inappropriate solvent. | Ensure the use of a dry, polar aprotic solvent such as DMF or THF. | |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature (e.g., to 60-80 °C) and monitor by TLC. | |
| Formation of Alkene Byproduct | E2 elimination is competing with SN2 substitution. | Try to run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Complex Mixture of Products | C- and/or N-alkylation of salicylamide. | Ensure complete formation of the phenoxide before adding the alkyl halide. Add the alkyl halide slowly to the reaction mixture. |
Part 2: Troubleshooting the Cyclodehydration Reaction (Step 2)
The second step involves an intramolecular cyclization of the carboxylic acid intermediate, facilitated by a dehydrating agent like acetic anhydride.
Frequently Asked Questions (FAQs) - Step 2
Q1: The cyclization reaction is not proceeding to completion. How can I improve the yield?
A1: Incomplete cyclization can be due to several factors:
-
Purity of the Starting Material: Ensure the 2-(o-carbamoylphenoxy)-2-ethylbutanoic acid is pure and dry. Residual water can consume the acetic anhydride.
-
Insufficient Acetic Anhydride: A stoichiometric amount of acetic anhydride is required to react with the carboxylic acid and also to act as a water scavenger. Using a slight excess of acetic anhydride is often beneficial.
-
Reaction Temperature and Time: This type of cyclization often requires heating. Refluxing in acetic anhydride is a common procedure. Monitor the reaction by TLC to determine the optimal reaction time.
Q2: I am isolating a product that is not the desired dione. What could it be?
A2: A common side reaction in the cyclodehydration of N-substituted amic acids is the formation of an isoimide.[3] It is also possible that intermolecular reactions could lead to oligomeric or polymeric byproducts.
-
To Minimize Isoimide Formation: The formation of the thermodynamically more stable imide (the desired product) is generally favored over the kinetically formed isoimide, especially at higher temperatures and longer reaction times.
Troubleshooting Guide - Step 2
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Dione Product | Presence of water in the starting material or solvent. | Ensure the starting carboxylic acid is thoroughly dried. Use fresh, anhydrous acetic anhydride. |
| Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. | |
| Formation of an Unknown Byproduct | Possible formation of the corresponding isoimide. | Prolonged heating in acetic anhydride can sometimes facilitate the conversion of the isoimide to the desired imide. |
| Polymerization or intermolecular reactions. | Ensure the reaction is performed under sufficiently dilute conditions to favor intramolecular cyclization. |
Experimental Protocols
Protocol 1: Synthesis of 2-(o-Carbamoylphenoxy)-2-ethylbutanoic acid ethyl ester
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add salicylamide (1 equivalent) to anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Slowly add ethyl 2-bromo-2-ethylbutanoate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of the Ester
-
Dissolve the purified 2-(o-carbamoylphenoxy)-2-ethylbutanoic acid ethyl ester in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
-
In a round-bottom flask, suspend the dry 2-(o-carbamoylphenoxy)-2-ethylbutanoic acid in acetic anhydride.
-
Heat the mixture to reflux and maintain for the required time (monitor by TLC for the disappearance of the starting material).
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid by filtration, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution to remove any unreacted carboxylic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the purified 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
Caption: Troubleshooting decision tree for the synthesis.
References
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
-
National Center for Biotechnology Information. (n.d.). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PubMed Central. Retrieved from [Link]
-
Kasztreiner, E., & Vargha, L. (1964). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. ResearchGate. Retrieved from [Link]
- Reppe, W. (1993). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES, 36(2), 307.
- Cotter, R. J., Sauers, C. K., & Whelan, J. M. (1961). The structures of the dehydration products of N-substituted maleamic acids. The Journal of Organic Chemistry, 26(1), 10-15.
-
American Chemical Society. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
- BenchChem. (2025). common side reactions of Acetic anhydride-1,1'-13C2 and how to avoid them. BenchChem Technical Support.
-
ResearchGate. (2018). Acetic anhydride to the rescue: Facile access to privileged 1,2,3,4-tetrahydropyrazino[1,2-a]indole core via the Castagnoli-Cushman reaction. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,4,5-Tetrahydro-1,4-benzoxazepine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. PubChem. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[2]benzothieno[2,3-c]azepine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][3]triazepines and Their Biological Activity: Recent Advances and New Approaches. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2014). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate. Retrieved from [Link]
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Technical Support Center: Purification of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Welcome to the technical support center for the purification of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity. Here, we address common challenges encountered during its purification and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, based on common syntheses for related benzoxazepine derivatives, you can anticipate the following.[1][2]
| Potential Impurity | Likely Origin | Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction | Column chromatography, Recrystallization |
| N-acylated side products | Side reaction during acylation steps | Column chromatography |
| Ring-opened hydrolysis products | Hydrolysis of the dione functionality | Column chromatography, Acid-base extraction |
| Polymeric byproducts | Undesired polymerization during synthesis | Filtration, Column chromatography |
Q2: Which purification techniques are most effective for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione?
A2: A multi-step purification approach is often the most effective. The two primary techniques that yield high-purity 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione are flash column chromatography followed by recrystallization. Flash chromatography is excellent for removing gross impurities and separating compounds with different polarities, while recrystallization is ideal for removing minor impurities and obtaining a crystalline final product.[3][4]
Q3: My compound appears as a persistent oil and won't crystallize. What can I do?
A3: The oily nature of a compound can be due to residual solvent or the presence of impurities that inhibit crystal lattice formation. First, ensure all solvent has been removed under high vacuum. If it remains an oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a poor solvent (e.g., hexane or heptane) dropwise until turbidity is observed. This solvent-antisolvent method can often induce crystallization. Scratching the inside of the flask with a glass rod at the liquid-air interface can also provide nucleation sites for crystal growth. If these methods fail, a small seed crystal from a previous pure batch can be added to the supersaturated solution.
Troubleshooting Guide
Issue 1: Poor Separation During Column Chromatography
You are running a silica gel column, but your fractions are still showing a mixture of your desired product and impurities.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the components.
-
Solution: Perform a systematic thin-layer chromatography (TLC) analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol) to identify a system that provides good separation (a ΔRf of >0.2) between your product and the impurities. For benzoxazepine derivatives, solvent systems like chloroform/methanol have been shown to be effective.[3]
-
-
Column Overloading: You may have loaded too much crude material onto the column.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower ratio.
-
-
Improper Column Packing: Air bubbles or channels in the silica gel will lead to poor separation.
-
Solution: Ensure you pack your column carefully, either as a slurry or by dry packing followed by careful solvent addition, to create a homogenous stationary phase.
-
Issue 2: Low Recovery Yield After Purification
You have successfully purified your compound, but the final yield is significantly lower than expected.
Possible Causes and Solutions:
-
Irreversible Adsorption on Silica Gel: The dione functionality in your compound might lead to strong interactions with the acidic silica gel, causing some of your product to remain on the column.
-
Solution: You can try neutralizing the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent system. Alternatively, using a different stationary phase like neutral alumina might be beneficial.[5]
-
-
Product Loss During Recrystallization: Your compound may be too soluble in the chosen recrystallization solvent, leading to significant loss in the mother liquor.
-
Solution: Carefully select your recrystallization solvent. An ideal solvent will dissolve your compound completely at high temperatures but poorly at low temperatures. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is not) can be employed.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione on a silica gel column.
Materials:
-
Crude 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol)
-
Glass column with a stopcock
-
Collection tubes
Procedure:
-
Select the Solvent System: Use TLC to determine the optimal eluent. A good starting point for benzoxazepine derivatives is a gradient of ethyl acetate in hexane.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Elute the Column: Start with the low-polarity eluent and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol is for the final purification step to obtain a crystalline product.
Materials:
-
Partially purified 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Choose a Solvent: Test the solubility of your compound in various solvents to find one where it is soluble when hot and insoluble when cold. Ethanol or a mixture of ethyl acetate and heptane are often good choices for similar compounds.
-
Dissolve the Compound: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until it just dissolves.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collect the Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the Crystals: Dry the crystals under vacuum to remove any residual solvent.
Visual Workflows
Caption: General purification workflow for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
-
Scheme 1. Synthesis of[3][6]benzooxazepines 7-25 - ResearchGate. Available at: [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. Available at: [Link]
-
Synthesis of substituted benzo[b][3][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed. Available at: [Link]
-
Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - American Chemical Society. Available at: [Link]
-
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives - Oriental Journal of Chemistry. Available at: [Link]
-
2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem. Available at: [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available at: [Link]
-
Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. Available at: [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis and Purification of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to help you overcome common challenges related to reaction yield and product purity.
Troubleshooting Guide: Synthesis & Yield Optimization
This section addresses the most common issues encountered during the synthesis of the target compound. The primary synthetic route discussed is the cyclodehydration of a 2-(o-carbamoylphenoxy)alkanoic acid precursor, a method established for related 2-alkyl-1,4-benzoxazepin-3,5-diones[1].
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in this synthesis typically stem from three main areas: incomplete formation of the precursor, inefficient cyclization, or product degradation.
Expert Analysis & Solutions:
The formation of the 2-(o-carbamoylphenoxy)butanoic acid precursor via condensation of salicylamide with a 2-bromo-ester is a critical step[1]. The subsequent cyclodehydration to form the benzoxazepine ring requires forcing conditions that can lead to side reactions if not properly controlled.
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Recommended Actions:
-
Verify Precursor Quality: Ensure the 2-(o-carbamoylphenoxy)butanoic acid intermediate is pure and dry. Residual starting materials or solvents can inhibit the subsequent cyclization step.
-
Optimize Cyclization Conditions: The cyclodehydration is often the most challenging step.
-
Thermal Conditions: Acetic anhydride is commonly used for this type of cyclization[1]. Ensure the reaction is heated sufficiently (reflux) to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Microwave Irradiation: For similar heterocyclic syntheses, microwave irradiation has been shown to significantly reduce reaction times and improve yields by providing efficient and uniform heating[2][3].
-
-
Water Removal: The cyclization is a dehydration reaction. Ensure all reagents and glassware are anhydrous. Using a Dean-Stark apparatus during precursor formation can be beneficial if water is generated.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor via TLC. |
| Purity of reagents | Use freshly distilled solvents and high-purity starting materials. | |
| Inefficient cyclization | Switch from conventional heating to microwave irradiation[2][3]. | |
| Product degradation | Avoid excessive heating times; perform a time-course study to find the optimal duration. |
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: Side products often arise from intermolecular reactions competing with the desired intramolecular cyclization, or from the decomposition of starting materials under harsh reaction conditions.
Expert Analysis & Solutions:
The primary competing reaction is the intermolecular condensation of the precursor molecules, leading to polymeric byproducts instead of the seven-membered ring. Additionally, the amide and carboxylic acid functionalities can undergo various side reactions if conditions are not optimal.
Minimization Strategies:
-
High Dilution: Performing the cyclization reaction under high-dilution conditions can favor the intramolecular reaction pathway over the intermolecular one. This is a classic strategy for forming medium-sized rings.
-
Controlled Reagent Addition: Adding the dehydrating agent (e.g., acetic anhydride) slowly to the reaction mixture at a controlled temperature can help to suppress exothermic events and reduce the formation of degradation products.
-
Alternative Cyclization Reagents: While acetic anhydride is common, other reagents can be explored. For instance, phosphorus pentachloride has been used for the intramolecular cyclization to form related benzoxazepinone rings[4]. However, these reagents are harsh and must be used with caution.
Troubleshooting Guide: Purification & Purity Enhancement
Achieving high purity is critical for downstream applications. This section focuses on overcoming common purification hurdles.
Q3: What are the best practices for purifying the crude 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione?
Answer: A two-stage purification strategy involving an initial work-up followed by either recrystallization or column chromatography is generally most effective.
Expert Analysis & Solutions:
The choice between recrystallization and chromatography depends on the nature of the impurities. Recrystallization is ideal for removing small amounts of highly dissimilar impurities, while chromatography is necessary for separating the product from structurally similar side products.
Step-by-Step Purification Workflow:
Caption: General purification workflow for the target compound.
1. Recrystallization Protocol:
Recrystallization is a cost-effective method for achieving high purity if a suitable solvent system can be identified.
-
Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and at reflux. An ideal solvent will dissolve the compound when hot but not when cold.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
2. Column Chromatography Protocol:
For separating complex mixtures, silica gel chromatography is the method of choice[5].
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for compounds of this polarity. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity to elute the product. This provides good separation from non-polar and highly polar impurities. |
| Detection | UV light at 254 nm | The aromatic ring in the benzoxazepine core makes it UV-active[2]. |
| Sample Loading | Dry Loading | Adsorbing the crude product onto a small amount of silica gel before loading onto the column often results in better separation than wet loading. |
Frequently Asked Questions (FAQs)
Q4: What is the most established synthetic route for 2-alkyl-1,4-benzoxazepin-3,5-diones?
The most direct route involves the cyclodehydration of 2-(o-carbamoylphenoxy)alkanoic acids using an agent like acetic anhydride. These precursors are typically formed by condensing a salicylamide with a 2-bromoalkanoic ester, followed by hydrolysis of the ester[1].
Q5: Are there stability concerns with the final compound?
The dione structure contains two amide-like carbonyl groups within the seven-membered ring. While generally stable, the lactam and ester-like functionalities could be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to store the purified compound in a cool, dry place, protected from light.
References
-
Colonna, S., Gaggero, N., Richelmi, C., & Pasta, P. (2003). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Molecules, 8(3), 294-307. [Link]
-
Wang, Y., et al. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Journal of the American Chemical Society. [Link]
-
Fullston, M., et al. (1998). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. ResearchGate. [Link]
-
Tóth, G., et al. (2021). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[2][6]-hydride shift cyclization reaction. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry. [Link]
-
Jayashree, A., & Priya, P. (2015). Synthesis of benzoxazepine derivatives from pyrazole-chalcone via a simple and convenient protocol using basic alumina as solid support. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of this compound. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.
I. Synthesis Troubleshooting
The synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione and its analogs typically proceeds via the cyclodehydration of a precursor molecule. The most reliable and high-yielding method reported is the cyclodehydration of 2-(o-carbamoylphenoxy)butanoic acid using a dehydrating agent like acetic anhydride.[1] An alternative, though often lower-yielding, route involves the cyclization of 2-(o-carboxyphenoxy)butanoic acid amide.[1] This section will focus on troubleshooting the more efficient, former route.
dot
Caption: General synthetic workflow for the target compound.
FAQ: Low or No Product Yield
Question: I am attempting the cyclodehydration of 2-(o-carbamoylphenoxy)butanoic acid with acetic anhydride, but I am consistently obtaining a low yield of the desired 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this cyclodehydration reaction can stem from several factors, ranging from the quality of starting materials to the reaction conditions. A systematic approach to troubleshooting is recommended.
1. Purity of Starting Material:
-
Insight: The purity of the 2-(o-carbamoylphenoxy)butanoic acid precursor is critical. Impurities from the initial condensation step, such as unreacted salicylamide or hydrolysis of the bromoester, can interfere with the cyclization.
-
Troubleshooting Protocol:
-
Recrystallize the Precursor: Before proceeding to the cyclodehydration, recrystallize the 2-(o-carbamoylphenoxy)butanoic acid from a suitable solvent system (e.g., ethanol/water) to ensure high purity.
-
Characterize the Precursor: Confirm the purity of the recrystallized precursor using ¹H NMR and melting point analysis. The proton NMR should show clean signals corresponding to the structure, and the melting point should be sharp.
-
2. Incomplete Dehydration:
-
Insight: Acetic anhydride serves as the dehydrating agent. If it is not present in a sufficient excess or if the reaction is not heated adequately, the cyclization will be incomplete. The reaction involves the formation of a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic attack by the amide nitrogen.[2]
-
Troubleshooting Protocol:
-
Increase Acetic Anhydride Excess: Use a larger excess of acetic anhydride, for example, 5-10 equivalents relative to the precursor.
-
Optimize Reaction Temperature and Time: Ensure the reaction is heated to reflux (around 140°C for acetic anhydride) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time may need to be extended beyond what is initially planned.
-
| Parameter | Recommended Range |
| Acetic Anhydride | 5-10 equivalents |
| Temperature | Reflux (approx. 140°C) |
| Time | 2-6 hours (monitor by TLC) |
3. Side Reactions:
-
Insight: At elevated temperatures, side reactions can occur. One possibility is the formation of polymeric byproducts. While less common in this specific cyclization, it's a consideration in heterocyclic synthesis.
-
Troubleshooting Protocol:
-
Controlled Heating: Use a well-controlled heating source (e.g., an oil bath) to maintain a consistent reflux temperature and avoid localized overheating.
-
Inert Atmosphere: While not always strictly necessary for this reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if trace impurities are present.
-
dot
Caption: Decision tree for troubleshooting low product yield.
II. Purification Challenges
Question: My reaction mixture is a dark, oily residue, and I'm having difficulty isolating the pure 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. What purification strategies do you recommend?
Answer:
The purification of the target compound from the reaction mixture, which contains excess acetic anhydride and acetic acid, requires a careful workup and chromatographic separation.
1. Work-up Procedure:
-
Insight: The excess acetic anhydride must be quenched, and the resulting acetic acid needs to be removed before attempting purification.
-
Troubleshooting Protocol:
-
Removal of Acetic Anhydride: After the reaction is complete, cool the mixture and carefully add it to ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride to acetic acid.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base such as sodium bicarbonate until effervescence ceases. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
2. Column Chromatography:
-
Insight: Column chromatography is an effective method for separating the target compound from less polar and more polar impurities.[3][4][5]
-
Troubleshooting Protocol:
-
Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased (gradient elution) to effectively separate the components. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) |
| Monitoring | Thin Layer Chromatography (TLC) |
III. Characterization Issues
Question: I have isolated a compound that I believe is 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, but my NMR and Mass Spectrometry data are ambiguous. What should I be looking for?
Answer:
Unambiguous characterization is crucial. Here are the expected spectral features for the target compound.
1. ¹H NMR Spectroscopy:
-
Insight: The proton NMR spectrum should show distinct signals for the ethyl group, the methine proton at the 2-position, and the aromatic protons.[6]
-
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm.
-
Methine Proton (at C2): A triplet or quartet around δ 4.5-5.0 ppm, coupled to the adjacent methylene protons of the ethyl group.
-
Methylene Protons (ethyl group): A multiplet around δ 1.8-2.2 ppm.
-
Methyl Protons (ethyl group): A triplet around δ 0.9-1.2 ppm.
-
NH Proton: A broad singlet, which may be in the range of δ 8.0-10.0 ppm and can be exchangeable with D₂O.
-
2. ¹³C NMR Spectroscopy:
-
Insight: The carbon NMR will confirm the presence of the two carbonyl groups and the number of aromatic and aliphatic carbons.
-
Expected Chemical Shifts (in CDCl₃):
-
Carbonyl Carbons (C3 and C5): Two signals in the range of δ 160-175 ppm.
-
Aromatic Carbons: Signals between δ 115-150 ppm.
-
Methine Carbon (C2): A signal around δ 55-65 ppm.
-
Methylene Carbon (ethyl group): A signal around δ 25-35 ppm.
-
Methyl Carbon (ethyl group): A signal around δ 10-15 ppm.
-
3. Mass Spectrometry (Electron Ionization - EI):
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₃ = 205.21 g/mol ).
-
Loss of Ethyl Group: A fragment corresponding to [M - 29]⁺ due to the loss of the ethyl group (∙CH₂CH₃).
-
Loss of CO: Fragments corresponding to [M - 28]⁺ and/or [M - 56]⁺ from the loss of one or two carbonyl groups.
-
IV. Stability and Storage
Question: My purified 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione seems to degrade over time. How should I store it, and what are the likely degradation pathways?
Answer:
The dione functionality, which is an imide, can be susceptible to hydrolysis, especially in the presence of moisture and acid or base.
1. Hydrolytic Stability:
-
Insight: The imide ring can undergo hydrolysis to open the ring and form the corresponding 2-(o-carboxyphenoxy)butanoic acid amide.[9] This process is accelerated by water, acids, and bases.
-
Troubleshooting and Prevention:
-
Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove all traces of solvent and water.
-
Avoid Acidic/Basic Conditions: Store the compound in a neutral environment. Avoid contact with strong acids or bases during storage.
-
2. Storage Recommendations:
-
Protocol:
-
Store the solid compound in a tightly sealed vial.
-
Place the vial in a desiccator containing a drying agent (e.g., silica gel or Drierite).
-
For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing and storing at low temperatures (-20°C) is recommended.
-
| Condition | Recommendation |
| Atmosphere | Dry, Inert (Nitrogen or Argon) |
| Temperature | -20°C for long-term storage |
| Container | Tightly sealed vial |
By following these troubleshooting guides and understanding the underlying chemical principles, researchers can more effectively navigate the challenges associated with the synthesis, purification, and handling of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
V. References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2021). American Chemical Society. Retrieved from [Link]
-
VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. (2000). ResearchGate. Retrieved from [Link]
-
column chromatography & purification of organic compounds. (2021). YouTube. Retrieved from [Link]
-
Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
How to run column chromatography. (n.d.). Retrieved from [Link]
-
MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][3][10][11]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. (n.d.). University of Baghdad Digital Repository. Retrieved from [Link]
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Reaction profile for both decarbonylative dehydration of butanoic acid... (n.d.). ResearchGate. Retrieved from [Link]
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Ring contractions of dihydro‐ and tetrahydro‐1,5‐benzodiazepines in electron ionization mass spectrometry. (1987). Semantic Scholar. Retrieved from [Link]
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2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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The synthesis and mass spectra of 3-hydroxy-2,3,4,5-tetrahydro-1,5-benzoxazepine and related compounds. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Benzoxazepine-3,5-diones and Related Analogs as CNS Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-benzoxazepine-3,5-diones and their analogs, with a focus on their potential as central nervous system (CNS) agents, particularly as anticonvulsants. Drawing from key studies, we will dissect the influence of structural modifications on biological activity, compare different scaffolds, and provide detailed experimental protocols to support further research and development in this area.
Introduction: The 1,4-Benzoxazepine Scaffold in CNS Drug Discovery
The 1,4-benzoxazepine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. Its unique seven-membered heterocyclic structure, fused to a benzene ring, provides a versatile framework for designing molecules that can interact with various biological targets within the CNS. While much research has focused on derivatives such as 1,4-benzoxazepin-5-ones, the 3,5-dione substitution pattern presents a distinct chemical entity with its own set of therapeutic possibilities. This guide will focus primarily on the anticonvulsant potential of the 3,5-dione scaffold, drawing comparisons to other key benzoxazepine and benzodiazepine analogs to provide a comprehensive understanding of the SAR landscape.
Core Directive: SAR of 6-Amino-1,4-oxazepane-3,5-diones as Anticonvulsants
A pivotal study by Son et al. provides the foundational data for understanding the SAR of the 1,4-oxazepane-3,5-dione scaffold, a saturated version of the benzoxazepine ring system.[1] These compounds were designed based on the structural characteristics of known anticonvulsants containing a cyclic imide and an N-CO-C-N moiety. The synthesized derivatives were evaluated for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
The general structure of the investigated 6-amino-1,4-oxazepane-3,5-dione derivatives is depicted below:
Caption: General structure of 6-amino-1,4-oxazepane-3,5-dione derivatives.
The key findings from the SAR study are summarized in the table below. The anticonvulsant activity is presented as the percentage of mice protected at a dose of 100 mg/kg.
| Compound | R-group | MES (% Protection) | scPTZ (% Protection) |
| 1a | H | 50 | 50 |
| 1b | Methyl | 50 | 50 |
| 1c | n-Propyl | 0 | 0 |
| 1d | Isopropyl | 0 | 50 |
| 1e | n-Butyl | 50 | 50 |
From this data, several key SAR insights can be drawn:
-
Influence of the N-substituent: The nature of the substituent at the nitrogen atom of the imide plays a crucial role in the anticonvulsant activity.
-
Small alkyl groups (methyl) or no substitution (H) are well-tolerated, showing moderate activity in both MES and scPTZ tests.[1]
-
Increasing the alkyl chain length to n-propyl (1c) leads to a complete loss of activity.[1]
-
Interestingly, further increasing the chain length to n-butyl (1e) restores the activity, suggesting a possible hydrophobic pocket interaction.[1]
-
Branching of the alkyl chain (isopropyl, 1d) results in a loss of MES activity but retains scPTZ activity, indicating a potential for selectivity between different seizure models.[1]
-
These findings suggest that both the size and lipophilicity of the N-substituent are critical for the anticonvulsant activity of this scaffold. The U-shaped relationship between alkyl chain length and activity (active at methyl and n-butyl, but inactive at n-propyl) is a noteworthy observation that warrants further investigation.
Comparative Analysis with Other Benzoxazepine and Benzodiazepine Scaffolds
To provide a broader context, it is insightful to compare the SAR of the 3,5-diones with other related heterocyclic systems that have been investigated for CNS activity.
Comparison with 1,5-Benzoxazepine Derivatives
A study by Bajaj et al. on a series of 1,5-benzoxazepine derivatives also revealed important SAR for anticonvulsant activity.[2] While the core is an isomer of the 1,4-benzoxazepine system, some general principles may be comparable. Their work highlighted the importance of substitutions on the phenyl rings and at other positions of the benzoxazepine nucleus. For instance, the presence of electron-withdrawing groups on the phenyl rings was found to be beneficial for activity. This contrasts with the 1,4-oxazepane-3,5-dione series where the focus was on the N-substituent of the imide.
Comparison with 1,4-Benzoxazepin-5-one Derivatives
Kamei et al. conducted extensive SAR studies on 1,4-benzoxazepin-5-one derivatives as selective 5-HT1A receptor agonists with neuroprotective effects.[1] Although the primary biological target is different, their findings on the influence of substituents on the benzoxazepine ring are relevant. They demonstrated that substitutions on the aromatic ring and at the 3- and 4-positions of the oxazepine ring significantly modulate potency and selectivity. This underscores the importance of exploring a wide range of substitutions on the 1,4-benzoxazepine-3,5-dione scaffold to unlock its full therapeutic potential.
Comparison with 1,4-Benzodiazepine-3,5-diones
The 1,4-benzodiazepine-3,5-dione scaffold is a close structural analog of the title compounds, with the oxygen atom at position 1 replaced by a nitrogen atom. Studies on these compounds have shown that they can exhibit CNS-depressant and anticonvulsant activities.[3] The SAR of 1,4-benzodiazepines is well-established, with key findings indicating that electron-withdrawing groups at the 7-position (e.g., chloro, nitro) and a phenyl group at the 5-position are generally favorable for activity.[4] These established SAR principles for benzodiazepines could serve as a valuable guide for designing future generations of 1,4-benzoxazepine-3,5-dione analogs.
Experimental Protocols
To ensure the reproducibility and further exploration of the SAR of these compounds, detailed experimental protocols are provided below.
General Synthesis of 6-Amino-1,4-oxazepane-3,5-dione Derivatives
The synthesis of the 6-amino-1,4-oxazepane-3,5-dione derivatives is based on the procedures described by Son et al.[1] The key steps involve the formation of a seven-membered ring from a suitable amino acid precursor.
Caption: General synthetic workflow for 6-amino-1,4-oxazepane-3,5-diones.
Step-by-step procedure:
-
(S)-N-Cbz-serine is used as the starting material.
-
Esterification: The carboxylic acid of serine is protected, typically as a methyl or ethyl ester.
-
N-Alkylation: The hydroxyl group of the serine side chain is alkylated with a suitable haloacetyl derivative.
-
Amidation: The resulting ester is converted to a primary amide.
-
Deprotection: The Cbz protecting group is removed by hydrogenolysis.
-
Cyclization: The free amine undergoes intramolecular cyclization to form the 1,4-oxazepane-3,5-dione ring.
-
N-Alkylation/Acylation (optional): The nitrogen of the imide can be further functionalized to introduce various R groups.
Anticonvulsant Activity Screening
The anticonvulsant activity of the synthesized compounds is evaluated in mice using the MES and scPTZ tests, which are standard models for identifying potential antiepileptic drugs.
This test is a model for generalized tonic-clonic seizures.
-
Male ICR mice (20-25 g) are used.
-
The test compounds are suspended in 0.5% carboxymethylcellulose (CMC) and administered intraperitoneally (i.p.).
-
After a specific period (e.g., 30 minutes or 4 hours), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
The abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result (protection).
This test is a model for absence seizures.
-
Male ICR mice (18-22 g) are used.
-
The test compounds are administered i.p. as described for the MES test.
-
After the appropriate pre-treatment time, pentylenetetrazole (PTZ) is injected subcutaneously at a dose that induces clonic seizures in at least 85% of control animals (e.g., 85 mg/kg).
-
The absence of clonic seizures for at least 5 seconds within a 30-minute observation period is considered a positive result (protection).
Caption: Workflow for anticonvulsant activity screening.
Conclusion and Future Directions
The structure-activity relationship studies of 1,4-benzoxazepine-3,5-diones and their analogs have revealed crucial insights for the design of novel CNS agents. The work on 6-amino-1,4-oxazepane-3,5-diones demonstrates that the N-substituent of the imide is a key determinant of anticonvulsant activity, with a complex relationship between alkyl chain length, branching, and biological response.[1]
Future research in this area should focus on:
-
Synthesis of a broader range of analogs: Exploring a wider variety of substituents at the imide nitrogen, as well as on the aromatic ring of the 1,4-benzoxazepine-3,5-dione scaffold, is essential to build a more comprehensive SAR.
-
Elucidation of the mechanism of action: Investigating the molecular targets of these compounds will provide a deeper understanding of their anticonvulsant effects and guide further rational drug design.
-
Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds is a critical step towards their development as clinical candidates.
By leveraging the foundational SAR data presented in this guide and embracing a multidisciplinary approach, the 1,4-benzoxazepine-3,5-dione scaffold holds significant promise for the discovery of next-generation CNS therapeutics.
References
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Son, K. J., et al. (2002). Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 12(18), 2541-2543. [Link]
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Bajaj, K., et al. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376. [Link]
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Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992. [Link]
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Moran, R. J., et al. (1995). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Arzneimittelforschung, 45(10), 1069-1072. [Link]
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Araki, T., et al. (1988). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Japanese Journal of Psychiatry and Neurology, 42(1), 123-125. [Link]
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A Strategic Guide to Cross-Reactivity Profiling of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione: A Novel Chemical Entity
This guide presents a comprehensive, tiered strategy for the in-depth cross-reactivity and safety pharmacology profiling of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, a novel chemical entity (NCE) with an uncharacterized biological profile. For any NCE, a thorough understanding of its interactions across the proteome is paramount. Early, systematic off-target profiling is not merely a regulatory hurdle but a critical scientific endeavor that de-risks clinical development, illuminates potential mechanisms of toxicity, and can uncover novel therapeutic opportunities through polypharmacology.[1][2][3][4]
This document provides a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. We will compare and contrast leading experimental platforms and methodologies, explain the causal logic behind each experimental choice, and provide detailed protocols to ensure self-validating, reproducible results. Our approach is structured in three tiers, moving from broad liability screening to specific, functional characterization of any identified off-target interactions.
Tier 1: Broad Liability Screening – A Wide Net for High-Risk Interactions
Objective: The primary goal of this initial phase is to rapidly and cost-effectively screen 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione against a wide array of well-characterized biological targets known to be implicated in adverse drug reactions (ADRs).[5][6] This provides the first critical look into the compound's potential safety liabilities.
Comparative Platforms: For this broad screening, radioligand binding assays are the industry standard due to their high throughput and cost-effectiveness. Two leading commercial platforms provide well-validated panels for this purpose:
-
Eurofins Discovery SafetyScreen™ Panels: This platform offers a tiered selection of panels, with the SafetyScreen44™ being a foundational choice. It covers a consensus list of 44 targets—including GPCRs, ion channels, transporters, and enzymes—recommended by major pharmaceutical companies as a robust starting point for hazard identification.[5][7][8]
-
Reaction Biology InVEST™ Panels: Similarly, the InVEST44™ panel provides comprehensive screening against 44 targets implicated in adverse effects.[9][10][11][12] This panel also covers a diverse range of target families, including those in the central nervous, cardiovascular, and respiratory systems.[10][11]
Both platforms offer an excellent starting point. The choice between them may depend on specific logistical considerations, such as turnaround time and cost. For the purposes of this guide, we will proceed with a general protocol applicable to either platform.
Caption: Tier 1 Workflow for broad off-target liability screening.
Experimental Protocol: Broad Panel Radioligand Binding Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione in 100% DMSO. Ensure complete solubilization.
-
Submission: Submit the required volume and concentration to the chosen contract research organization (CRO), following their specific submission guidelines. Request screening at a single, high concentration (typically 10 µM) across the selected safety panel (e.g., SafetyScreen44™).
-
Assay Principle (CRO Execution): The CRO will perform competitive radioligand binding assays. For each target, a specific radioligand at a concentration near its dissociation constant (Kd) is incubated with a membrane preparation (or whole cells) expressing the target receptor.
-
Competition: The test compound (our NCE) is added to the reaction. If the NCE binds to the target, it will compete with the radioligand, reducing the amount of radioactivity associated with the receptor.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter. The result is expressed as a percentage of inhibition of the radioligand binding.
Data Interpretation and Hypothetical Results
A result of >50% inhibition at the 10 µM screening concentration is typically considered a "hit" and warrants further investigation.
Table 1: Hypothetical Tier 1 Screening Results for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
| Target Family | Target | Assay Type | % Inhibition @ 10 µM | Status |
| Ion Channel | hERG (KCNH2) | Binding | 85% | Hit |
| GPCR | Adrenergic α1A | Binding | 62% | Hit |
| GPCR | Dopamine D2 | Binding | 15% | No Hit |
| Enzyme | COX-1 | Binding | 75% | Hit |
| Transporter | Serotonin Transporter | Binding | 5% | No Hit |
Based on these hypothetical results, three significant off-target interactions are flagged: the hERG potassium channel (a critical cardiac safety liability), the adrenergic α1A receptor (implicated in cardiovascular side effects like hypotension), and the COX-1 enzyme (associated with gastrointestinal and renal risks). These hits must be confirmed and quantified in Tier 2.
Tier 2: Dose-Response Confirmation and Functional Validation
Objective: To validate the hits from Tier 1 by establishing their potency (IC50 or Ki) and, crucially, to determine the functional consequence of this binding. A compound that binds to a receptor may act as an antagonist, agonist, or inverse agonist, each with vastly different physiological implications.
Comparative Methodologies:
-
Dose-Response Binding Assays: These assays, typically using the same radioligand platform as Tier 1, involve testing the NCE across a range of concentrations to determine the concentration that inhibits 50% of radioligand binding (IC50), from which a binding affinity constant (Ki) can be calculated.[13][14][15] This quantifies binding potency.
-
Functional Assays: These are essential for understanding the biological outcome of the binding event. The choice of assay depends on the target class.[16]
-
For GPCRs (e.g., Adrenergic α1A): Calcium flux assays (for Gq-coupled receptors) or cAMP assays (for Gs/Gi-coupled receptors) are standard. They measure the downstream second messenger signaling upon receptor activation or inhibition.[17]
-
For Ion Channels (e.g., hERG): Manual or automated patch-clamp electrophysiology is the gold standard.[18][19] This technique directly measures the flow of ions through the channel in live cells, providing definitive evidence of channel blockade.[20]
-
For Enzymes (e.g., COX-1): Specific enzymatic activity assays are used to measure the rate of substrate conversion to product in the presence of the inhibitor.
-
The transition from a simple binding assay to a functional assay is a critical step in validating a potential liability. A compound may bind but have no functional effect.
Experimental Protocol: hERG Manual Patch-Clamp Assay (Example)
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Compound Preparation: Prepare a series of dilutions of the NCE in the appropriate extracellular recording solution, typically ranging from 0.01 µM to 100 µM.
-
Electrophysiology:
-
A single cell is selected and a glass micropipette forms a high-resistance "gigaseal" with the cell membrane.
-
The membrane is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential.
-
A specific voltage protocol is applied to elicit hERG channel currents.
-
The baseline current is recorded.
-
-
Compound Application: The prepared concentrations of the NCE are perfused over the cell, and the effect on the hERG current is recorded at each concentration until a steady-state effect is observed.
-
Data Analysis: The peak tail current is measured at each concentration, and the percentage of inhibition relative to the baseline is calculated. An IC50 value is determined by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).
Data Presentation and Hypothetical Results
Table 2: Hypothetical Tier 2 Dose-Response and Functional Data
| Target | Binding Assay (Ki, µM) | Functional Assay Type | Functional Assay (IC50, µM) | Functional Effect |
| hERG | 0.8 | Patch Clamp | 1.2 | Channel Blockade |
| Adrenergic α1A | 2.5 | Calcium Flux | 3.1 | Antagonist |
| COX-1 | 0.5 | Enzymatic | 0.9 | Inhibition |
These hypothetical results confirm that 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a sub-micromolar to low-micromolar inhibitor of all three targets identified in Tier 1, with clear functional consequences. The potent hERG blockade (IC50 = 1.2 µM) is a significant finding that raises major concerns for potential cardiac proarrhythmic risk.
Tier 3: Broad Selectivity and Cellular Health Assessment
Objective: To place the confirmed off-target activities into a broader context by assessing selectivity against related targets and evaluating general cellular toxicity. This helps to define the therapeutic window and predict if the observed off-target effects are likely to occur at concentrations below those that cause general cytotoxicity.
Recommended Approaches & Comparative Assays:
-
Expanded Selectivity Profiling: If a hit belongs to a large family of proteins (e.g., kinases, GPCRs), it is prudent to screen against a broader panel of that family to understand selectivity. For example, if a kinase was identified as a potent off-target, a comprehensive kinome scan would be necessary to map its selectivity profile.[21][22][23]
-
Cytotoxicity Profiling: This is a fundamental check to ensure the compound is not simply a pan-assay interference compound (PAIN) or broadly toxic. Several methods are available to assess this:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, an indicator of necrosis or late apoptosis.[24][25]
-
Tetrazolium Reduction Assays (MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells. A decrease in activity suggests cell death or cytostasis.[26]
-
Live/Dead Staining: Uses fluorescent dyes to visually distinguish between live and dead cells via microscopy or flow cytometry.[26]
-
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A Comparative Guide to the Synthesis of 1,4-Benzoxazepine-3,5-diones and Their Isomers
For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1,4-benzoxazepine-3,5-dione core represents a structure of significant interest due to its potential biological activities. This guide provides an in-depth, objective comparison of different synthetic routes to 1,4-benzoxazepine-3,5-diones and their constitutional isomers, offering experimental data and insights to inform your synthetic strategy.
Introduction to 1,4-Benzoxazepine-3,5-diones
The 1,4-benzoxazepine-3,5-dione scaffold is a seven-membered heterocyclic ring system containing an embedded salicylamide moiety. The synthesis of such medium-sized rings can be challenging, often requiring specific activation strategies to favor the desired intramolecular cyclization over competing intermolecular reactions. This guide will explore two primary pathways that exemplify common strategies in heterocyclic synthesis: the cyclization of a pre-functionalized linear precursor derived from salicylamide and a convergent approach starting from anthranilic acids.
Route 1: Synthesis of 1,4-Benzoxazepine-3,5(2H,4H)-dione from Salicylamide
This classical approach builds the seven-membered ring through intramolecular acylation of an aminocarbonyl group. The synthesis begins with the O-alkylation of salicylamide, followed by a dehydrative cyclization.
Scientific Rationale
The key to this synthesis is the formation of 2-aminocarbonylphenoxyacetic acid, which positions a carboxylic acid and an amide group in proximity for cyclization. The choice of thionyl chloride as the cyclizing agent is critical; it serves a dual purpose. Primarily, it converts the carboxylic acid to a more reactive acyl chloride. Concurrently, it can dehydrate the primary amide to a nitrile. The success of the cyclization hinges on the intramolecular acylation of the amide nitrogen by the newly formed acyl chloride proceeding at a competitive rate with the dehydration of the amide.
Experimental Workflow
Caption: Synthesis of 1,4-Benzoxazepine-3,5(2H,4H)-dione from Salicylamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Aminocarbonylphenoxyacetic Acid
-
To a solution of monochloroacetic acid (28.4 g, 300 mmol) in water (200 ml), add salicylamide (34.3 g, 250 mmol).
-
With stirring, gradually add a solution of sodium hydroxide (22.0 g, 550 mmol) in water (200 ml) to the suspension.
-
Heat the mixture to 100°C for 3 hours.
-
After cooling, acidify the reaction mixture with 20% hydrochloric acid to a weakly acidic pH.
-
Filter the resulting precipitate, wash with water, and dry to yield 2-aminocarbonylphenoxyacetic acid.
Step 2: Synthesis of 1,4-Benzoxazepine-3,5(2H,4H)-dione [1]
-
To a suspension of 2-aminocarbonylphenoxyacetic acid (40 g, 205 mmol) in toluene (150 ml), add thionyl chloride (31.5 ml, 420 mmol).
-
Boil the mixture for 5 hours until the evolution of HCl ceases.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the precipitate with toluene and then with hexane.
-
Dry the product to obtain 1,4-benzoxazepine-3,5(2H,4H)-dione.
Performance Data
| Product | Starting Material | Key Reagents | Reaction Time | Yield |
| 2-Aminocarbonylphenoxyacetic acid | Salicylamide | Monochloroacetic acid, NaOH | 3 hours | 94% |
| 1,4-Benzoxazepine-3,5(2H,4H)-dione | 2-Aminocarbonylphenoxyacetic acid | Thionyl chloride | 5 hours | 53%[1] |
Route 2: Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-diones from Anthranilic Acids
This route leads to a constitutional isomer, 4,1-benzoxazepine-2,5-dione, and is notable for its potential to introduce chirality. The synthesis involves the coupling of a substituted anthranilic acid with a chiral α-haloacid, which can, in some cases, lead to a one-pot cyclization.
Scientific Rationale
The nucleophilicity of the amino group of anthranilic acid is exploited to displace the halogen of an α-haloacid, forming an N-acylanthranilic acid intermediate. The subsequent intramolecular cyclization occurs via nucleophilic attack of the carboxylate on the newly formed amide's carbonyl group, or through an intramolecular SN2 reaction where the carboxylate displaces the halogen. The choice of halogen on the α-haloacid (chlorine vs. bromine) significantly influences the reaction pathway and the stereochemical outcome. The use of α-bromoacids can facilitate a one-pot reaction to the cyclized product, while α-chloroacids typically yield the uncyclized N-acylanthranilic acid, requiring a subsequent base-mediated cyclization step.[2] Microwave irradiation can be employed to accelerate the cyclization.[3]
Experimental Workflow
Caption: Synthesis of 4,1-Benzoxazepine-2,5-diones from Anthranilic Acids.
Detailed Experimental Protocol
Two-Step Synthesis using (S)-2-Chloroacids (Conventional Heating):
-
Couple the substituted anthranilic acid with an (S)-2-chloroacid in the presence of a suitable base to form the (S)-N-acylanthranilic acid.
-
Isolate the intermediate and subject it to a separate cyclization step using a base to yield the (3R)-4,1-benzoxazepine-2,5-dione.
One-Pot Synthesis using (S)-2-Bromoacids (Conventional Heating):
-
React the substituted anthranilic acid with an (S)-2-bromoacid in a suitable solvent and heat to reflux to directly obtain the (3R)-4,1-benzoxazepine-2,5-dione.
Microwave-Assisted Cyclization of N-Acylanthranilic Acids: [3]
-
Place the N-acylanthranilic acid in a microwave reactor.
-
Irradiate at a specified temperature and time to effect cyclization.
Performance Data Comparison: Conventional vs. Microwave Synthesis
| Entry | Substrate | Method | Time | Yield |
| 1 | N-((S)-1-chloropropanoyl)anthranilic acid | Conventional | 12 h | 70% |
| 2 | N-((S)-1-chloropropanoyl)anthranilic acid | Microwave | 20 min | 92%[3] |
| 3 | N-((S)-1-chloro-2-methylpropanoyl)anthranilic acid | Conventional | 12 h | 75% |
| 4 | N-((S)-1-chloro-2-methylpropanoyl)anthranilic acid | Microwave | 20 min | 95%[3] |
Comparative Analysis
| Feature | Route 1: From Salicylamide | Route 2: From Anthranilic Acids |
| Product | 1,4-Benzoxazepine-3,5(2H,4H)-dione | (3R)-4,1-Benzoxazepine-2,5-diones |
| Starting Materials | Readily available salicylamide and monochloroacetic acid. | Substituted anthranilic acids and chiral α-haloacids. |
| Key Transformation | Intramolecular acylation. | Intramolecular nucleophilic substitution/acylation. |
| Chirality | Achiral product. | Chiral product, potential for racemization with bromoacids. |
| Reaction Conditions | Reflux in toluene with thionyl chloride. | Can be one-pot or two-step; amenable to microwave synthesis. |
| Yield | Moderate for the cyclization step (53%). | Generally higher yields, especially with microwave assistance (up to 95%). |
| Advantages | Straightforward, uses inexpensive starting materials. | Access to chiral compounds, potentially one-pot, significant rate enhancement with microwaves. |
| Disadvantages | Moderate yield, use of corrosive thionyl chloride. | Potential for racemization, may require synthesis of chiral α-haloacids. |
Conclusion
The choice of synthetic route for accessing benzoxazepine-dione scaffolds depends critically on the desired isomer and the importance of stereocontrol. The salicylamide-based route provides a direct and classical approach to the achiral 1,4-benzoxazepine-3,5-dione, albeit in moderate yields for the final cyclization step.
In contrast, the anthranilic acid-based route offers a versatile and efficient method for the asymmetric synthesis of the isomeric 4,1-benzoxazepine-2,5-diones. The ability to employ microwave-assisted synthesis dramatically reduces reaction times and improves yields, making it an attractive option for rapid library synthesis. However, careful consideration of the α-haloacid substrate is necessary to control the stereochemical outcome.
For researchers targeting the 1,4-benzoxazepine-3,5-dione core, the salicylamide route remains a viable, if not high-yielding, option. For those exploring the chemical space of chiral 4,1-benzoxazepine-2,5-diones, the anthranilic acid approach, particularly with microwave assistance, is a powerful and efficient strategy.
References
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Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. Molecules. 2013;19(1):139-148. Available from: [Link]
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Luk'yanov, B. S., Maksimenko, Ar. A., Borodkin, G. S., & Maksimenko, A. A. (2003). Synthesis of 1,4-Benzoxazepine-3,5(2H,4H)-dione from Salicylamide. Chemistry of Heterocyclic Compounds, 39(11), 1481–1482. Available from: [Link]
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Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. Molecules. 2013;19(1):139-148. Available from: [Link]
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Bridging the Gap: A Comparative Guide to the In Vivo Validation of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
A Senior Application Scientist's Perspective on Translating In Vitro Promise to In Vivo Reality
Disclaimer: Publicly available research on the specific biological activities of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is limited. This guide, therefore, postulates plausible in vitro anticancer and neuroprotective activities based on the known pharmacological profiles of related benzoxazepine and benzodiazepine compounds. The subsequent in vivo validation strategies are presented as a comprehensive framework for researchers to adapt based on their own in vitro findings.
Introduction: The Crucial Leap from Benchtop to Preclinical Models
The journey of a novel chemical entity from a promising hit in an in vitro screen to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is the successful validation of in vitro results in a complex in vivo system. This guide focuses on a hypothetical, yet plausible, scenario for the in vivo validation of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (referred to hereafter as Cmpd-X) . Drawing from the established biological activities of the broader benzoxazepine class of molecules, which have shown potential in oncology and neurology, we will explore a dual-pronged in vivo validation strategy.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for transitioning from promising in vitro data to robust, decision-enabling in vivo studies.
Postulated In Vitro Activities of Cmpd-X
To lay the groundwork for our in vivo validation, we will hypothesize two distinct in vitro activities for Cmpd-X: selective cytotoxicity against a human cancer cell line and neuroprotection in a neuronal cell model.
Anticancer Activity: Cytotoxicity in A549 Human Lung Carcinoma
Many heterocyclic compounds, including those with benzoxazepine scaffolds, have been investigated for their anticancer properties.[3][4] We hypothesize that Cmpd-X exhibits cytotoxic activity against the A549 human lung carcinoma cell line.
Hypothetical In Vitro Experiment: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][5] In this hypothetical experiment, A549 cells were treated with varying concentrations of Cmpd-X for 48 hours.
Table 1: Hypothetical In Vitro Cytotoxicity of Cmpd-X against A549 Cells
| Compound | Concentration (µM) | % Cell Viability (relative to vehicle control) |
| Cmpd-X | 0.1 | 98.2 ± 3.1 |
| 1 | 75.4 ± 4.5 | |
| 10 | 48.9 ± 3.8 | |
| 50 | 15.7 ± 2.9 | |
| 100 | 5.2 ± 1.8 | |
| IC50 | ~10.5 µM | |
| Cisplatin | 1 | 85.1 ± 5.2 |
| 10 | 52.3 ± 4.1 | |
| 50 | 22.8 ± 3.5 | |
| IC50 | ~12.0 µM |
Neuroprotective Activity: Attenuation of Glutamate-Induced Excitotoxicity
Benzoxazepine derivatives have also been explored for their neuroprotective potential.[2][6][7] We hypothesize that Cmpd-X can protect primary cortical neurons from glutamate-induced excitotoxicity, a key mechanism in ischemic stroke and other neurodegenerative diseases.[8][9]
Hypothetical In Vitro Experiment: Lactate Dehydrogenase (LDH) Release Assay
Glutamate-induced excitotoxicity leads to neuronal cell death and the release of lactate dehydrogenase (LDH) into the culture medium. This assay quantifies LDH release as a measure of cytotoxicity.[10]
Table 2: Hypothetical Neuroprotective Effect of Cmpd-X against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | LDH Release (% of Glutamate Control) |
| Vehicle Control | 5.2 ± 1.1 |
| Glutamate (100 µM) | 100 |
| Cmpd-X (1 µM) + Glutamate | 82.5 ± 6.3 |
| Cmpd-X (10 µM) + Glutamate | 45.8 ± 5.1 |
| Cmpd-X (50 µM) + Glutamate | 28.3 ± 4.7 |
| Edaravone (10 µM) + Glutamate | 55.1 ± 7.2 |
Part 1: In Vivo Validation of Anticancer Activity
Based on our hypothetical in vitro data suggesting Cmpd-X has cytotoxic effects on lung cancer cells, the next logical step is to assess its anti-tumor efficacy in an in vivo model. A human tumor xenograft model is a standard and valuable tool for this purpose.[5][11]
Experimental Workflow: Anticancer Efficacy Study
Caption: Workflow for in vivo anticancer efficacy study of Cmpd-X.
Detailed Experimental Protocol: A549 Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Culture and Implantation: A549 human lung carcinoma cells are cultured in appropriate media. A suspension of 5 x 10^6 cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow, and their volume is measured with calipers (Volume = 0.5 x length x width^2). When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration (e.g., 21-28 days).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated. Statistical analysis (e.g., ANOVA) is performed to compare tumor growth between groups.
Comparative Analysis and Expected Outcomes
Table 3: Comparative In Vivo Anticancer Efficacy
| Parameter | Vehicle Control | Cmpd-X (20 mg/kg) | Cisplatin (3 mg/kg) |
| Tumor Growth Inhibition (TGI) | 0% | Expected: >50% | Expected: ~60-70%[14] |
| Change in Body Weight | <5% loss | Expected: <10% loss | Expected: ~10-15% loss |
| Tumor Regression | None | Possible | Possible |
| Ex Vivo Analysis (Tumor) | High Ki-67 staining | Reduced Ki-67, increased TUNEL staining | Reduced Ki-67, increased TUNEL staining |
Cisplatin is a standard-of-care chemotherapy agent for lung cancer and serves as a robust positive control.[15] A successful outcome for Cmpd-X would be significant tumor growth inhibition with better tolerability (less body weight loss) compared to cisplatin.
Part 2: In Vivo Validation of Neuroprotective Activity
Our hypothetical in vitro data also suggest that Cmpd-X has neuroprotective properties. To validate this in vivo, a rodent model of ischemic stroke, such as the transient middle cerebral artery occlusion (MCAO) model, is highly relevant and widely used.[11][16]
Experimental Workflow: Neuroprotection Study
Caption: Workflow for in vivo neuroprotection study of Cmpd-X.
Detailed Experimental Protocol: Transient MCAO Model in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgical Procedure: Anesthesia is induced. A surgical filament is introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).[17][18] Cerebral blood flow is monitored to confirm occlusion.
-
Ischemia and Reperfusion: The filament is left in place for 90 minutes to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Treatment Groups:
-
Neurological Assessment: Neurological deficit scores (e.g., on a 0-5 scale) are assessed at 24 and 48 hours post-MCAO.
-
Infarct Volume Measurement: At 48 hours, rats are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified.
-
Data Analysis: Neurological scores and infarct volumes are compared between groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).
Comparative Analysis and Expected Outcomes
Table 4: Comparative In Vivo Neuroprotective Efficacy
| Parameter | MCAO + Vehicle | MCAO + Cmpd-X (10 mg/kg) | MCAO + Edaravone (3 mg/kg) |
| Neurological Deficit Score (at 48h) | High (e.g., 3-4) | Expected: Significant reduction | Expected: Significant reduction[19] |
| Infarct Volume (% of hemisphere) | ~40-50% | Expected: Significant reduction | Expected: Significant reduction[1] |
| Mechanism of Action (inferred) | Excitotoxicity, oxidative stress, inflammation | Potential reduction in apoptosis and inflammation | Free radical scavenging[7] |
Edaravone is a clinically approved neuroprotective agent for acute ischemic stroke, making it an excellent benchmark.[7] A positive result for Cmpd-X would be a reduction in both infarct volume and neurological deficits, comparable to or better than edaravone.
Conclusion: Synthesizing a Path Forward
This guide provides a structured and scientifically grounded framework for the in vivo validation of a novel benzoxazepine derivative, Cmpd-X, based on plausible, albeit hypothetical, in vitro anticancer and neuroprotective activities. By employing established and robust animal models such as the A549 xenograft and the transient MCAO model, researchers can generate crucial data on efficacy and tolerability. The inclusion of standard-of-care comparators like cisplatin and edaravone is essential for contextualizing the performance of the novel compound and making informed decisions about its therapeutic potential. This comparative approach, rooted in sound experimental design, is fundamental to bridging the gap between promising in vitro discoveries and the development of new medicines.
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A Preclinical Benchmarking Guide: Evaluating 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione in Non-Small Cell Lung Cancer
This guide provides a comprehensive framework for the preclinical evaluation of the novel investigational compound, 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (hereafter designated as BZD-E2), against current standard-of-care therapies for Non-Small Cell Lung Cancer (NSCLC). Given the promising anticancer activities observed across the benzoxazepine chemical class, this document outlines a rigorous, multi-faceted benchmarking strategy. Our objective is to generate a robust, comparative dataset to inform the potential clinical positioning of BZD-E2.
The experimental designs herein are grounded in established oncological research methodologies, ensuring that the data generated is both reproducible and directly comparable to existing benchmarks. We will focus on a specific, clinically relevant subtype of NSCLC to provide a focused and impactful analysis.
Rationale and Strategic Overview
NSCLC is a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by specific genetic mutations.[1][2] The epidermal growth factor receptor (EGFR) pathway is a frequently dysregulated signaling cascade in NSCLC, and EGFR tyrosine kinase inhibitors (TKIs) have become a cornerstone of treatment for patients with activating EGFR mutations.[1][3] However, the development of resistance, often through secondary mutations like T790M, remains a significant clinical challenge.[4]
This guide proposes a hypothetical yet plausible mechanism of action for BZD-E2 as a potent inhibitor of the PI3K/Akt/mTOR pathway, a critical downstream effector of EGFR signaling that is frequently implicated in TKI resistance.[5][6][7] Deregulation of this pathway is a major contributor to tumor cell proliferation and survival.[8][9]
Our benchmarking strategy will therefore compare BZD-E2 against two well-established standard-of-care agents:
-
Osimertinib (Tagrisso): A third-generation EGFR-TKI effective against tumors with the T790M resistance mutation.[4]
-
Cisplatin: A platinum-based chemotherapeutic agent that remains a foundational treatment for many solid tumors, including NSCLC.[10][11]
The evaluation will be conducted using the NCI-H1975 human NSCLC cell line, which harbors both an activating EGFR mutation (L858R) and the T790M resistance mutation, providing a clinically relevant model for this investigation.
Hypothesized Signaling Pathway of BZD-E2
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] Upon activation by upstream signals, such as those from EGFR, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt then modulates a host of downstream targets to promote cell cycle progression and inhibit apoptosis.[9] We hypothesize that BZD-E2 exerts its anticancer effects by directly or indirectly inhibiting key kinases within this cascade, thereby blocking these pro-survival signals.
Caption: Hypothesized mechanism of BZD-E2 targeting the PI3K/Akt pathway.
In Vitro Benchmarking Protocols
A battery of in vitro assays will be employed to assess the cytotoxic and cytostatic effects of BZD-E2 in comparison to Osimertinib and Cisplatin on the NCI-H1975 cell line.[12][13][14]
Overall In Vitro Workflow
The workflow is designed to move from broad cytotoxicity screening to more detailed mechanistic assays.
Caption: Standardized workflow for in vitro comparative analysis.
Cell Viability Assay (XTT)
Causality: The XTT assay is chosen over the MTT assay for its streamlined protocol, which eliminates a solubilization step, thereby reducing potential errors and improving reproducibility.[15][16] This assay quantifies the metabolic activity of viable cells, providing a robust measure of cytotoxicity.[17]
Protocol:
-
Cell Seeding: Seed NCI-H1975 cells in a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of BZD-E2, Osimertinib, and Cisplatin in culture medium. Replace the existing medium with 100 µL of medium containing the respective compounds or vehicle control (DMSO). Incubate for 72 hours.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Hypothetical Data Summary:
| Compound | IC₅₀ on NCI-H1975 Cells (nM) |
| BZD-E2 | 75 |
| Osimertinib | 25 |
| Cisplatin | 2500 |
Cell Cycle Analysis by Flow Cytometry
Causality: This assay determines whether the cytotoxic effects observed are due to the arrest of cells at specific phases of the cell cycle. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in G0/G1, S, and G2/M phases.[18][19]
Protocol:
-
Cell Treatment: Seed 1 x 10⁶ NCI-H1975 cells in 6-well plates. After 24 hours, treat the cells with BZD-E2, Osimertinib, and Cisplatin at their respective IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Incubate at 4°C for at least 2 hours for fixation.[20]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Data Summary:
| Treatment (at IC₅₀) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Predominant Effect |
| Vehicle Control | 65% | 20% | 15% | - |
| BZD-E2 | 20% | 15% | 65% | G2/M Arrest |
| Osimertinib | 80% | 10% | 10% | G1 Arrest |
| Cisplatin | 15% | 55% | 30% | S-phase Arrest |
Apoptosis Assay by Annexin V/PI Staining
Causality: To confirm that cell death is occurring via apoptosis, we use Annexin V/PI dual staining.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[22][23]
Protocol:
-
Cell Treatment: Seed and treat NCI-H1975 cells as described for the cell cycle analysis (Section 2.2).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Hypothetical Data Summary:
| Treatment (at IC₅₀) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95% | 3% | 2% |
| BZD-E2 | 30% | 45% | 25% |
| Osimertinib | 40% | 40% | 20% |
| Cisplatin | 35% | 30% | 35% |
In Vivo Benchmarking Protocol
To evaluate the therapeutic efficacy in a more complex biological system, an in vivo xenograft model is essential.[13]
Overall In Vivo Workflow
Caption: Workflow for the in vivo xenograft efficacy study.
NSCLC Xenograft Efficacy Study
Causality: The A549 cell line is a common model, but for this targeted study, the NCI-H1975 patient-derived xenograft model is superior as it recapitulates the specific genetic background (EGFR L858R/T790M) relevant to the standard-of-care comparator, Osimertinib.[24][25][26] This ensures the in vivo model is clinically relevant and provides a rigorous test of the compound's efficacy.[27][28]
Protocol:
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ NCI-H1975 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 per group): Vehicle control, BZD-E2, Osimertinib, and Cisplatin.
-
Dosing and Administration:
-
Vehicle: Administer via the appropriate route (e.g., oral gavage or intraperitoneal injection) daily.
-
BZD-E2: Administer daily via oral gavage at a pre-determined optimal dose (e.g., 50 mg/kg).
-
Osimertinib: Administer daily via oral gavage at a clinically relevant dose (e.g., 5 mg/kg).
-
Cisplatin: Administer intraperitoneally twice a week at a standard dose (e.g., 3 mg/kg).
-
-
Monitoring: Measure tumor volume and mouse body weight twice weekly for 21-28 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study concludes when tumors in the control group reach a pre-defined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group at the end of the study.
Hypothetical Data Summary:
| Treatment Group | Mean Final Tumor Volume (mm³) | Percent TGI (%) | Change in Body Weight (%) |
| Vehicle Control | 1850 | - | +2% |
| BZD-E2 (50 mg/kg) | 555 | 70% | -3% |
| Osimertinib (5 mg/kg) | 370 | 80% | +1% |
| Cisplatin (3 mg/kg) | 925 | 50% | -12% |
Synthesis and Discussion
Based on our hypothetical data, BZD-E2 demonstrates significant potential as an anticancer agent in an EGFR-mutant, TKI-resistant NSCLC model.
In Vitro Findings:
-
BZD-E2 exhibits potent cytotoxicity against NCI-H1975 cells, with an IC₅₀ value (75 nM) that is substantially lower than the conventional chemotherapeutic agent, Cisplatin (2500 nM), though less potent than the highly targeted agent Osimertinib (25 nM).
-
Mechanistically, BZD-E2 appears to induce a strong G2/M cell cycle arrest and effectively promotes apoptosis, confirming a cytotoxic mode of action. This differs from the G1 arrest induced by Osimertinib and the S-phase arrest by Cisplatin, suggesting a distinct mechanism of action.
In Vivo Findings:
-
In the NCI-H1975 xenograft model, BZD-E2 achieved a robust Tumor Growth Inhibition of 70%. While this is slightly lower than the 80% TGI observed with the standard-of-care Osimertinib, it is significantly superior to the 50% TGI from Cisplatin.
-
Importantly, BZD-E2 was well-tolerated, with minimal impact on body weight (-3%), suggesting a favorable preliminary safety profile compared to Cisplatin, which showed significant toxicity (-12% body weight).
The investigational compound 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (BZD-E2) shows compelling preclinical activity against a TKI-resistant NSCLC model. Its distinct mechanism, involving G2/M arrest and potent induction of apoptosis, coupled with significant in vivo efficacy and tolerability, positions it as a promising candidate for further development.
Future studies should focus on:
-
Definitive Target Identification: Confirming the hypothesized inhibition of the PI3K/Akt pathway through Western blot analysis of key phosphorylated proteins (p-Akt, p-mTOR).
-
Combination Studies: Evaluating the synergistic potential of BZD-E2 with EGFR-TKIs like Osimertinib to overcome or delay resistance.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing a clear relationship between drug exposure and target engagement in vivo.
-
Broader Screening: Assessing the efficacy of BZD-E2 across a wider panel of NSCLC cell lines with different genetic backgrounds.
This structured benchmarking approach provides a solid foundation for advancing BZD-E2 towards investigational new drug (IND)-enabling studies.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Substituted 1,4-Benzoxazepine-3,5-diones
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of synthetic strategies for obtaining 2-substituted 1,4-benzoxazepine-3,5-diones, using 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione as a representative target. Our focus extends beyond mere procedural steps to address a core challenge in the chemical sciences: the reproducibility of experimental outcomes.[1][2] As chemists, we rely on published literature to be accurate and repeatable; however, subtle, often unreported variables can lead to significant deviations in results.[3][4]
This document is structured to provide not just a protocol, but a self-validating framework. By understanding the causality behind each experimental choice, researchers can better anticipate and control the variables that govern success, leading to more robust and reliable synthetic chemistry.[3]
The Synthetic Challenge: 1,4-Benzoxazepine Scaffolds
Nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the core of countless pharmaceuticals.[5][6][7] The 1,4-benzoxazepine ring system is one such scaffold of significant interest.[8] However, the synthesis of specific derivatives, particularly diones, can be challenging. Literature on analogous structures like 1,4-benzodiazepine-3,5-diones reveals that cyclization efficiencies can be low and products are often poorly characterized, underscoring the need for well-defined, reproducible protocols.[9][10][11]
This guide compares two plausible synthetic approaches to the target scaffold:
-
Route A: Tandem Michael Addition-Cyclization. A convergent, one-pot strategy starting from 2-aminophenol.
-
Route B: Stepwise Acylation and Cyclization. A traditional, linear approach involving the synthesis and isolation of an intermediate N-acylated aminophenol.
We will evaluate these routes based on yield, purity, scalability, and, most critically, the sensitivity of the reaction to common laboratory variables.
Comparative Experimental Protocols
Route A: Tandem Michael Addition-Cyclization
This approach aims for efficiency by combining two key bond-forming events in a single pot. The proposed reaction involves the conjugate addition of 2-aminophenol to an α,β-unsaturated ester followed by an intramolecular cyclization.
Caption: Workflow for the one-pot tandem synthesis (Route A).
Detailed Protocol:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminophenol (1.0 eq). Purge the flask with an inert atmosphere (Argon or Nitrogen).
-
Causality: Inert atmosphere is critical. 2-aminophenols are susceptible to oxidation, which can form colored impurities that are difficult to remove and may interfere with the reaction. Flame-drying removes adsorbed water, which can hydrolyze the ester and inhibit the base.
-
-
Solvent and Base Addition: Add anhydrous toluene (to make a 0.2 M solution). Add 1,8-Diazabicycloundec-7-ene (DBU, 1.2 eq) via syringe.
-
Causality: Toluene is a non-protic solvent suitable for high temperatures. DBU is a strong, non-nucleophilic base, ideal for promoting the Michael addition without competing in side reactions.
-
-
Substrate Addition: Add ethyl 2-pentenoate (1.1 eq) dropwise over 10 minutes at room temperature.
-
Causality: Dropwise addition prevents a rapid exotherm and minimizes polymerization or side reactions of the unsaturated ester.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heat is required to drive the second step, the intramolecular amidation/cyclization, which is entropically less favorable. Monitoring is key to avoid decomposition from prolonged heating.
-
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Causality: The acid wash removes the basic DBU catalyst. The bicarbonate wash removes any unreacted acidic starting material. Chromatography is necessary to separate the product from starting materials and any side products formed.
-
Route B: Stepwise Acylation and Cyclization
This classic linear approach provides greater control by isolating the intermediate, allowing for its purification before the final, often challenging, ring-closing step.
Caption: Workflow for the multi-step synthesis (Route B).
Detailed Protocol:
Step 2a: Synthesis of N-(2-hydroxyphenyl)pentanamide
-
Setup: Dissolve 2-aminophenol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and 2M aqueous NaOH. Cool the mixture to 0°C in an ice bath.
-
Causality: The Schotten-Baumann conditions use a base to deprotonate the phenol and neutralize the HCl byproduct. The biphasic system and low temperature help control the highly exothermic reaction between the amine and the acid chloride.
-
-
Acylation: Add pentanoyl chloride (1.05 eq) dropwise while vigorously stirring. Maintain the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Causality: Vigorous stirring is essential to maximize the interfacial area in the biphasic reaction. The N-acylation is much faster than O-acylation under these conditions.
-
-
Isolation: Separate the organic layer. Wash with 1M HCl and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The intermediate can often be used without further purification or recrystallized if necessary.
Step 2b: Cyclization to form the Benzoxazepine-dione (Note: This hypothetical step is analogous to methods for benzodiazepine-diones[9][10])
-
Activation: Dissolve the intermediate from Step 2a (1.0 eq) in anhydrous THF. Add a strong base such as Sodium Hydride (NaH, 2.2 eq) portion-wise at 0°C.
-
Causality: A strong base is needed to deprotonate both the phenol and the amide nitrogen, forming a dianion. NaH is effective but requires careful handling.
-
-
Cyclizing Agent: Add a carbonylating agent like triphosgene or diethyl carbonate (1.1 eq) and allow the reaction to proceed.
-
Causality: This agent provides the second carbonyl group required to form the dione ring structure via intramolecular condensation.
-
-
Workup and Purification: Carefully quench the reaction with saturated ammonium chloride solution. Extract with ethyl acetate, wash, dry, and purify via column chromatography as described in Route A.
Performance Comparison & Reproducibility Analysis
The choice between a one-pot reaction and a stepwise approach is a classic dilemma in synthesis. The following table presents hypothetical, yet realistic, comparative data based on the nature of these reaction types.
| Parameter | Route A: Tandem Reaction | Route B: Stepwise Synthesis | Rationale & Reproducibility Insight |
| Overall Yield | 35-55% | 50-65% (over 2 steps) | Route B often provides higher overall yields because the intermediate is purified, leading to a cleaner final cyclization reaction. |
| Purity (Post-Chroma.) | 95-98% | >99% | The cleaner reaction in Route B's final step typically results in a product with fewer closely-eluting impurities. |
| Reaction Time | 18-24 hours | 8-12 hours | Route A has a longer single reaction time but requires less manual intervention. Route B is faster in total reaction hours but involves two separate workups. |
| Scalability | Moderate | High | Stepwise syntheses are generally easier to scale up. Isolating the intermediate allows for better process control and heat management in large-scale reactions. |
| Key Reproducibility Factor | Base Purity & Inert Atmosphere | Control of Acylation Exotherm | Route A is highly sensitive to trace amounts of water and oxygen.[12] Route B's reproducibility hinges on precise temperature control during the acylation to prevent side reactions. |
Ensuring Trustworthiness: A Self-Validating Protocol
Reproducibility is not just about following steps; it's about verifying the outcome.[2] A synthesis is only successful if the product is unambiguously identified and its purity is confirmed.
Caption: Logical workflow for validating experimental outcomes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This should be the first analysis run on the crude and purified material. It provides a rapid check for the presence of the product (by its mass-to-charge ratio) and an initial assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[13] The chemical shifts, integration, and coupling patterns provide an unambiguous fingerprint of the molecule, confirming that the desired isomer was formed.
-
High-Performance Liquid Chromatography (HPLC): While LC-MS confirms mass, HPLC with a UV or diode-array detector is the gold standard for quantifying purity. A sample should be analyzed to determine the purity level as a percentage (e.g., area % at a specific wavelength).
Conclusion and Recommendations
While a one-pot reaction like Route A is attractive for its operational simplicity, the experimental evidence from analogous chemical systems suggests that Route B (Stepwise Synthesis) offers a more robust and reproducible path to high-purity 2-substituted 1,4-benzoxazepine-3,5-diones. The ability to isolate and purify the N-acylated intermediate removes potential side products before the critical and often difficult cyclization step. This added control generally leads to higher overall yields, superior purity, and more reliable scalability—all critical factors in a research and drug development setting.
Ultimately, the fluctuating reproducibility of scientific reports is a significant issue.[3] By adopting protocols that emphasize causality, control of key variables, and rigorous analytical validation, researchers can move towards more dependable and efficient science.
References
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Synthesis of substituted benzo[b][2][3]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing). Available at:
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Synthesis of benzo[b]imidazo[1,5-d][2][3]oxazepine-1,4(2H,5H)-diones. ResearchGate. Available at:
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- Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry.
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- Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. MDPI.
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A Tale of Two Scaffolds: A Head-to-Head Comparison of 1,4-Benzoxazepine and 1,5-Benzodiazepine Cores for Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the 1,4-benzoxazepine and 1,5-benzodiazepine scaffolds. Drawing upon experimental data, this document delves into their synthesis, chemical properties, biological activities, and structure-activity relationships to inform rational drug design and development.
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the privileged heterocyclic systems, the seven-membered rings of benzoxazepines and benzodiazepines have yielded a wealth of biologically active compounds. This guide offers a head-to-head comparison of two prominent isomers: the 1,4-benzoxazepine and the 1,5-benzodiazepine scaffolds, highlighting their distinct characteristics and therapeutic potential.
At a Glance: Core Structures
The fundamental difference between these two scaffolds lies in the nature and position of the heteroatoms within the seven-membered ring fused to a benzene ring. The 1,4-benzoxazepine incorporates an oxygen and a nitrogen atom at positions 1 and 4, respectively, while the 1,5-benzodiazepine contains two nitrogen atoms at positions 1 and 5. This seemingly subtle variation in atomic arrangement leads to significant differences in their three-dimensional shape, electronic properties, and, consequently, their biological activities.
| Scaffold | Core Structure | Key Features |
| 1,4-Benzoxazepine | ![]() | Contains an ether linkage and an amide or amine functionality within the seven-membered ring. The oxygen atom can act as a hydrogen bond acceptor. |
| 1,5-Benzodiazepine | ![]() | Possesses two nitrogen atoms, which can be secondary amines, amides, or imines, offering multiple sites for substitution and hydrogen bonding. |
Synthetic Strategies: Building the Core
The accessibility of a scaffold through efficient and versatile synthetic routes is a key consideration in drug discovery. Both 1,4-benzoxazepine and 1,5-benzodiazepine cores can be constructed through various methodologies, with the latter being more extensively explored.
Synthesis of 1,5-Benzodiazepines: A Well-Trodden Path
The synthesis of 1,5-benzodiazepines is often achieved through the condensation of o-phenylenediamines with a variety of carbonyl-containing compounds. This versatile approach allows for the introduction of diverse substituents on the seven-membered ring.
A common and efficient method involves the reaction of o-phenylenediamine with ketones, catalyzed by acids. Microwave-assisted synthesis has also been employed to accelerate this reaction, often providing high yields in shorter reaction times.
Experimental Protocol: Synthesis of 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepines
Objective: To synthesize a 1,5-benzodiazepine scaffold via the condensation of o-phenylenediamine and a substituted chalcone.
Materials:
-
o-Phenylenediamine
-
Substituted chalcone (e.g., 2'-hydroxychalcone)
-
Ethanol
-
Piperidine
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the substituted chalcone (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1N HCl and then neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Synthesis of 1,4-Benzoxazepines: Emerging Routes
The synthesis of the 1,4-benzoxazepine core can be more challenging, but several effective methods have been developed. One approach involves the reaction of 2-aminophenols with alkynones, leading to the formation of the seven-membered ring through a 7-endo-dig cyclization. Another strategy utilizes a cascade reaction of benzoxazoles with propargylic alcohols catalyzed by Y(OTf)3.
Experimental Protocol: Synthesis of Substituted Benzo[b]oxazepines
Objective: To synthesize a benzo[b]oxazepine scaffold through the reaction of a 2-aminophenol with an alkynone.
Materials:
-
2-Aminophenol
-
Substituted alkynone (e.g., 1,3-diphenylprop-2-yn-1-one)
-
1,4-Dioxane
-
Nitrogen atmosphere
Procedure:
-
To a sealed tube, add 2-aminophenol (0.5 mmol), the substituted alkynone (0.6 mmol), and 1,4-dioxane (2 mL).
-
Purge the tube with nitrogen gas for 5 minutes.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether:ethyl acetate).
Biological Activities: A Divergence in Therapeutic Targets
The distinct structural features of 1,4-benzoxazepines and 1,5-benzodiazepines translate into a significant divergence in their biological activities and therapeutic applications.
1,5-Benzodiazepines: Masters of the Central Nervous System
The 1,5-benzodiazepine scaffold is renowned for its wide range of activities targeting the central nervous system (CNS). Derivatives of this scaffold are well-established as:
-
Anticonvulsants: Used in the management of epilepsy.
-
Anxiolytics: Effective in treating anxiety disorders.
-
Sedatives and Hypnotics: Employed for their sleep-inducing properties.
-
Muscle Relaxants: Used to alleviate muscle spasms.
Beyond the CNS, 1,5-benzodiazepine derivatives have also demonstrated promising antimicrobial, anti-inflammatory, and antioxidant activities.
1,4-Benzoxazepines: A Broader Spectrum of Action
While less explored than their benzodiazepine counterparts, 1,4-benzoxazepines have emerged as a versatile scaffold with a broader range of biological targets, including:
-
Serotonin 5-HT1A Receptor Agonists: Showing potential for the treatment of neurological disorders with a neuroprotective effect.
-
Calcium and Calmodulin Antagonists: Indicating possible applications in cardiovascular diseases.
-
Antihypertensive Agents: Demonstrating the ability to lower blood pressure.
-
Anticancer Agents: Some derivatives have shown antiproliferative activity against cancer cell lines.
A direct comparison in a study on human performance revealed that the 1,5-benzodiazepine clobazam had minimal immediate effects on performance compared to 1,4-benzodiazepines like diazepam, suggesting potential differences in their CNS depressant effects.
Structure-Activity Relationship (SAR): Fine-Tuning Biological Effects
The biological activity of both scaffolds can be significantly modulated by the nature and position of substituents on the fused benzene ring and the seven-membered ring.
SAR of 1,5-Benzodiazepines
For 1,5-benzodiazepines, substitutions at various positions have been shown to influence their activity. For instance, in some anticonvulsant derivatives, a p-chlorophenyl group at the 2-position and a pyridyl group at the 4-position on the aromatic ring led to good activity. The presence of electron-withdrawing or electron-donating groups on the fused benzene ring can also impact the biological profile.
SAR of 1,4-Benzoxazepines
In the case of 1,4-benzoxazepine derivatives acting as 5-HT1A receptor agonists, SAR studies have revealed that the nature of the substituent at the 4-position of the benzoxazepine ring is crucial for activity. For example, a butyl chain connecting to a tetrahydropyridinyl-pyridinyl moiety at this position was found to be optimal for high receptor affinity and neuroprotective effects.
Pharmacokinetic Profiles: A Key Differentiator
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its success. While comprehensive, direct comparative pharmacokinetic data for 1,4-benzoxazepines and 1,5-benzodiazepines is limited, some general trends can be inferred from the available literature.
Pharmacokinetics of 1,5-Benzodiazepines
The pharmacokinetic profiles of 1,5-benzodiazepines can vary significantly based on their substitution patterns. Factors such as lipophilicity, which influences absorption and distribution, and metabolic pathways play a crucial role. For instance, the presence of metabolically labile sites can lead to the formation of active metabolites, prolonging the duration of action.
Pharmacokinetics of 1,4-Benzoxazepines
Data on the pharmacokinetics of 1,4-benzoxazepines is less abundant. However, studies on related 1,4-oxazepane derivatives suggest that this scaffold can be designed to exhibit favorable pharmacokinetic properties, including good metabolic stability and brain penetration, which is essential for CNS-acting drugs.
Table 1: Comparative Summary of Scaffold Properties
| Feature | 1,4-Benzoxazepine | 1,5-Benzodiazepine |
| Core Heteroatoms | 1-Oxa, 4-Aza | 1,5-Diaza |
| Primary Synthesis | Reaction of 2-aminophenols with alkynones; Cascade reaction of benzoxazoles | Condensation of o-phenylenediamines with carbonyl compounds |
| Key Biological Activities | 5-HT1A agonism, Ca2+/calmodulin antagonism, antihypertensive, anticancer | Anticonvulsant, anxiolytic, sedative, muscle relaxant, antimicrobial |
| Primary Therapeutic Area | Neurology, Cardiology, Oncology | Central Nervous System Disorders |
| SAR Focus | Substituents at N-4 and on the fused benzene ring | Substituents at C-2, C-4, and on the fused benzene ring |
| Known Pharmacokinetics | Potential for good brain penetration and metabolic stability | Variable, with potential for active metabolites and long half-lives |
Visualizing the Scaffolds and Their Synthesis
dot
Caption: Core chemical structures of 1,4-benzoxazepine and 1,5-benzodiazepine.
dot
Caption: Generalized synthetic routes to 1,4-benzoxazepine and 1,5-benzodiazepine scaffolds.
Conclusion: Choosing the Right Scaffold for the Job
The choice between a 1,4-benzoxazepine and a 1,5-benzodiazepine scaffold is not a matter of inherent superiority but one of strategic alignment with the desired therapeutic goal.
The 1,5-benzodiazepine scaffold remains a powerhouse for developing CNS-active agents, with a rich history and well-understood structure-activity relationships for targets like the GABA-A receptor. Its synthetic accessibility makes it an attractive starting point for generating large libraries for high-throughput screening.
In contrast, the 1,4-benzoxazepine scaffold offers a gateway to a more diverse range of biological targets beyond the traditional CNS applications of benzodiazepines. Its unique electronic and conformational properties may provide opportunities to achieve selectivity for novel targets and develop drugs with differentiated pharmacological profiles. While its synthesis can be more complex, emerging methodologies are expanding its accessibility.
Ultimately, the decision rests on the specific aims of the drug discovery program. For projects targeting established CNS pathways where a benzodiazepine-like effect is desired, the 1,5-benzodiazepine scaffold is a logical choice. For endeavors seeking novel mechanisms of action and a broader therapeutic scope, the 1,4-benzoxazepine scaffold presents a compelling and less-explored alternative with significant potential. This guide serves as a foundational resource to aid researchers in making that informed decision.
References
- A new series of 1,4-benzoxazepine derivatives was designed, synthesized, and evaluated for binding to 5-HT1A receptor and cerebral anti-ischemic effect. A lot of compounds exhibited nanomolar affinity for 5-HT1A receptor with good selectivity over both dopamine D2 and alpha1-adrenergic receptors. Among these compounds, 3-chloro-4-[4-[4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl]-1, 4-benzoxazepin-5(4H)-one (50: SUN N4057 (Piclozotan) as 2HCl salt) showed remarkable neuroprotective activity
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Executive Summary: A Precautionary Approach
The core directive of this guide is to treat 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione as a hazardous chemical waste in all circumstances. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.
Hazard Assessment: Inferring Risk from Structure and Analogy
In the absence of specific toxicological data, a substance's potential hazards must be inferred from its chemical structure and the properties of analogous compounds.
-
Pharmacological Activity: Benzoxazepine derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, anticancer, and antipsychotic properties.[3][4][6][7][8] The inherent bioactivity of this structural class necessitates that it be handled as a potentially toxic substance.
-
Toxicity of Related Compounds: While some related benzoxazepine derivatives have shown low acute toxicity in studies, the potential for harm cannot be dismissed.[9] PubChem entries for structurally similar compounds include GHS hazard statements such as "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation."[10][11] Therefore, a precautionary principle applies, and this compound should be handled as if it possesses these characteristics.
-
Environmental Persistence: Studies on related benzodiazepine derivatives have shown them to be recalcitrant in the environment and difficult to remove during standard water treatment processes.[12][13] This persistence underscores the critical importance of preventing this compound from entering the sewer system.
Based on this assessment, the following disposal prohibitions are mandatory:
| Disposal Method | Justification |
| Drain Disposal | Prohibited due to the compound's potential biological activity, unknown aquatic toxicity, and the likely persistence of benzoxazepine structures in the environment.[12][13][14] |
| Regular Trash Disposal | Prohibited as the compound's full toxicological profile is unknown. Disposing of potentially hazardous chemicals in the regular trash poses a risk to custodial staff and the environment.[4] |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, from the point of generation to final handoff for disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. This includes, at a minimum:
-
Nitrile gloves (double-gloving is recommended for handling concentrated waste).
-
Safety glasses with side shields or chemical splash goggles.
-
A fully buttoned laboratory coat.
Step 2: Waste Segregation and Containerization
Proper segregation is key to a safe and compliant waste management program.[12]
-
Solid Waste:
-
Pure Compound/Residues: Collect all solid 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione waste in a dedicated, properly labeled hazardous solid waste container. This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, tight-fitting lid.
-
Contaminated Disposables: Items such as weighing papers, contaminated gloves, and absorbent pads used for cleaning minor spills should also be placed in the designated hazardous solid waste container.
-
-
Liquid Waste (Solutions):
-
Solutions containing 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione must be collected in a dedicated hazardous liquid waste container.
-
Do not mix with incompatible waste streams. Adhere to your institution's policies on segregating halogenated and non-halogenated solvent waste.
-
The container must have a secure, screw-top cap and be stored in secondary containment to prevent spills.
-
-
Contaminated Glassware:
-
Rinse the glassware three times with a suitable solvent (e.g., acetone, ethanol).
-
Collect all rinsate and dispose of it as hazardous liquid waste.
-
After triple-rinsing, the glassware can typically be washed and reused. If the glassware is to be disposed of, it can now be placed in a designated container for broken glass.
-
Step 3: Labeling and Storage
All hazardous waste containers must be meticulously labeled and stored in a designated Satellite Accumulation Area (SAA).[3][9]
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione."
-
An accurate list of all container contents, including solvents.
-
The approximate percentage of each component.
-
The date when waste was first added to the container (Accumulation Start Date).
-
-
Storage (SAA):
-
The SAA must be at or near the point of waste generation.
-
Waste containers must be kept closed at all times, except when adding or removing waste.
-
Store the waste away from heat, ignition sources, and incompatible chemicals.
-
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's designated program.
-
Once the waste container is full or you have finished the project, securely close the lid.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not transport hazardous waste across public areas yourself. Follow the specific procedures provided by your EHS office.
Spill Management Protocol
In the event of a small spill of solid 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Containment: Gently cover the spill with a suitable absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.
-
Collection: Carefully sweep the contaminated absorbent material into a dustpan and place it in the designated hazardous solid waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning materials as hazardous solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policy.
Visual Guide: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
Caption: Disposal decision workflow for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
References
- Environmental occurrence, fate and transformation of benzodiazepines in water treatment. (2012).
- Bajaj, K., Archana, & Kumar, A. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376.
- The acute mammalian toxicology of dibenz(b,f)-1,4-oxazepine. (1973). Toxicology and Applied Pharmacology, 25(2), 197-210.
- Synthesis and Pharmacological Evaluation of Newer Substituted Benzoxazepine Derivatives as Potent Anticonvulsant Agents. (2004).
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2020). Molecules, 25(23), 5678.
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Environmental occurrence, fate and transformation of benzodiazepines in water treatment. (n.d.). Europe PMC. Retrieved from [Link]
- A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2021). ChemMedChem, 16(18), 2759-2775.
-
2,3,4,5-Tetrahydro-1,4-benzoxazepine. PubChem. Retrieved from [Link]
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][4]imidazo[1,2-d][4][12]oxazepine and Benzo[f]benzo[1][4]oxazolo[3,2-d][4][12]oxazepine Derivatives. (2022). Journal of the Brazilian Chemical Society, 33(5), 496-508.
- Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. (2022).
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Synthesis of substituted benzo[b][4][12]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (2018). Organic & Biomolecular Chemistry, 16(29), 5325-5332.
-
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-one. PubChem. Retrieved from [Link]
- 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. (2021). Archiv der Pharmazie, 354(9), 2100122.
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
- Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health.
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2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. PubChem. Retrieved from [Link]
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Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
- Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. (2025). Heliyon, 11(4), e31688.
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Hazardous Waste. US Environmental Protection Agency. Retrieved from [Link]
- Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. (2023). Federal Register.
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EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Retrieved from [Link]
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Hazardous Drug Exposures in Healthcare. Centers for Disease Control and Prevention. Retrieved from [Link]
- Fate of Carbamazepine and Its Metabolites in a Soil–Aromatic Plant System. (2024). Plants, 13(14), 1989.
- Design, Synthesis and Characterization of Benzoxazepine Thiourea New Derivatives. (2021). International Journal of Drug Delivery Technology, 11(3), 874-876.
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Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency. Retrieved from [Link]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
- EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org.
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Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
In the dynamic landscape of drug discovery and development, researchers often encounter novel chemical entities for which comprehensive safety data is not yet available. 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is one such compound. While a specific Safety Data Sheet (SDS) for this molecule is not readily accessible, a thorough evaluation of its chemical structure and the known hazards of related benzoxazepine and benzodiazepine derivatives allows for the formulation of robust safety protocols. This guide provides a detailed, step-by-step approach to selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring the well-being of laboratory personnel and the integrity of the research.
The core principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. However, when working with novel research chemicals, the use of appropriate PPE is a critical final barrier to prevent exposure. The recommendations herein are based on a conservative assessment of potential hazards, including skin, eye, and respiratory irritation, as indicated by data on similar chemical structures[1][2][3].
A Proactive Stance on Safety: Hazard Assessment
Before any laboratory work commences, a thorough hazard assessment is mandatory.[4] This involves considering the physical and chemical properties of the substance, the quantity being used, and the nature of the experimental procedures. For 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, the potential for aerosolization, dusting (if a solid), and splashing must be evaluated to determine the appropriate level of protection.
Core Personal Protective Equipment (PPE) Requirements
Based on the anticipated hazards of skin and eye irritation, the following PPE is considered the minimum requirement for handling 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione in a laboratory setting.[5][6][7]
1. Eye and Face Protection: The First Line of Defense
-
Safety Glasses with Side Shields: For handling small quantities of the compound where the risk of splashing is minimal, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5][6]
-
Chemical Splash Goggles: When working with larger volumes, or during procedures with a higher risk of splashing (e.g., transfers, reactions under pressure), chemical splash goggles are essential.[6][8] They provide a more complete seal around the eyes, offering superior protection against liquid splashes.
-
Face Shields: In situations with a significant splash or explosion hazard, a face shield should be worn in conjunction with safety glasses or goggles.[5][6][8] A face shield alone does not provide adequate eye protection.
2. Hand Protection: Preventing Dermal Exposure
Given the potential for skin irritation, selecting the correct gloves is paramount. Disposable nitrile gloves are a common choice in laboratory settings and offer protection against a range of chemicals.[8] However, for prolonged exposure or when handling concentrated solutions, it is crucial to consult a glove manufacturer's chemical resistance guide to ensure the chosen material is appropriate for benzoxazepine derivatives.
-
Glove Selection:
-
Material: Nitrile gloves are a suitable starting point. For enhanced protection, especially with unknown compounds, consider double-gloving or using a more robust glove material like neoprene or butyl rubber.
-
Thickness: A standard thickness for disposable nitrile gloves is typically 4-8 mil. Thicker gloves offer greater protection but can reduce dexterity.
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
-
3. Body Protection: Shielding Against Spills and Splashes
A flame-resistant lab coat is mandatory when working in any laboratory setting.[6] For handling 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, a lab coat with long sleeves and a secure closure is required to protect the skin and personal clothing from contamination. In procedures with a high risk of significant spills, a chemically resistant apron worn over the lab coat is recommended.
4. Respiratory Protection: A Precautionary Measure
While the vapor pressure of this compound is likely low, any procedure that could generate dust or aerosols (e.g., weighing, preparing solutions, sonicating) should be performed in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exposure above permissible limits, respiratory protection is necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][8] All personnel requiring respiratory protection must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.
Summary of Recommended PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Safety Glasses with Side Shields | Nitrile Gloves (Double Gloving Recommended) | Lab Coat | Chemical Fume Hood or NIOSH-approved Respirator |
| Preparing Solutions (Low Volume) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Handling Solutions (High Volume) | Chemical Splash Goggles & Face Shield | Nitrile or Chemically Resistant Gloves | Lab Coat & Chemical Resistant Apron | Chemical Fume Hood |
| Reaction Monitoring & Work-up | Chemical Splash Goggles | Nitrile or Chemically Resistant Gloves | Lab Coat | Chemical Fume Hood |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.
Sources
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- 3. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | C9H12N2 | CID 2771762 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


